molecular formula C4H7ClO3 B3333280 4-Chloro-3-hydroxybutyric acid CAS No. 95574-97-3

4-Chloro-3-hydroxybutyric acid

货号: B3333280
CAS 编号: 95574-97-3
分子量: 138.55 g/mol
InChI 键: AKDAXGMVRMXFOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-hydroxybutyric acid and its ester derivatives, such as ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), are highly valuable chiral synthons in pharmaceutical research and development . These compounds serve as crucial precursors for the synthesis of a wide range of pharmacologically active substances. Key applications include their use as intermediates in the production of L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and (R)-4-hydroxy-2-pyrrolidone . The significant research interest in the (R)-enantiomer of these esters is driven by the high demand for enantiopure intermediates in modern drug synthesis . Efficient biosynthesis methods for these compounds have been established using advanced techniques such as stereoselective carbonyl reductases (SCRs) in engineered E. coli systems, enabling the production of the (R)-enantiomer with excellent enantiomeric excess (e.e.) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDAXGMVRMXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-Chloro-3-hydroxybutyric Acid vs. (R)-Isomer: A Structural and Synthetic Comparison of Key Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for ensuring drug efficacy and safety. The enantiomers of 4-chloro-3-hydroxybutyric acid and its derivatives represent a class of high-value chiral building blocks, pivotal in the synthesis of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the (S) and (R) isomers, contrasting their three-dimensional structures, physicochemical properties, and, most critically, the divergent stereoselective synthesis strategies employed for their production. We will dissect field-proven enzymatic and chemical protocols, explaining the causality behind methodological choices, and illuminate their distinct applications in the synthesis of pharmacologically significant molecules, including statins and anticonvulsants.

The Principle of Chirality: Why Stereoisomerism Matters in Drug Design

Chirality, or the "handedness" of a molecule, arises from a carbon atom bonded to four different substituent groups, creating a chiral center. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical properties in an achiral environment, their interaction with the inherently chiral systems of the human body—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse side effects. Consequently, the ability to selectively synthesize and analyze a single, desired enantiomer is a cornerstone of modern drug development. The (S) and (R) isomers of this compound are classic examples where this stereochemical distinction dictates their entire synthetic utility.

Structural Elucidation: Visualizing the (S) and (R) Configuration

The core structure of this compound features a four-carbon chain with a carboxylic acid group, a chlorine atom at the C4 position, and a hydroxyl group at the C3 position. The carbon at the C3 position is the stereocenter, giving rise to the (S) and (R) enantiomers. The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the spatial arrangement of the hydroxyl group defines the configuration.

G cluster_S (S)-4-chloro-3-hydroxybutyric acid cluster_R (R)-4-chloro-3-hydroxybutyric acid s_c3 C3 s_oh OH (Priority 1) s_c3->s_oh (out of page) s_cooh CH2COOH (Priority 2) s_c3->s_cooh s_ch2cl CH2Cl (Priority 3) s_c3->s_ch2cl s_h H (Priority 4) s_c3->s_h (into page) label_s Anti-Clockwise = S r_c3 C3 r_oh OH (Priority 1) r_c3->r_oh (into page) r_cooh CH2COOH (Priority 2) r_c3->r_cooh r_ch2cl CH2Cl (Priority 3) r_c3->r_ch2cl r_h H (Priority 4) r_c3->r_h (out of page) label_r Clockwise = R G cluster_bioreactor Bioreactor System cluster_cofactor Coenzyme Regeneration Cycle sub Ethyl 4-chloroacetoacetate (Prochiral Ketone) adh Alcohol Dehydrogenase (ADH) e.g., SmADH31 sub->adh Reduction prod Ethyl (S)-4-chloro-3-hydroxybutyrate (>99% ee) adh->prod nadp NADP+ adh->nadp Oxidized Coenzyme gdh Glucose Dehydrogenase (GDH) nadp->gdh Consumed nadph NADPH nadph->adh Hydride Donor nadph->nadp Hydride Transfer gdh->nadph Regenerated gluconolactone Gluconolactone glucose Glucose G cluster_reactor Chemical Reactor start (S)-Epichlorohydrin (Chiral Precursor) reagents NaCN / KCN Aqueous Buffer start->reagents Nucleophilic Ring-Opening prod (R)-4-chloro-3-hydroxybutyronitrile reagents->prod ph_control pH Control (7.0 - 8.0) ph_control->reagents Critical for Selectivity G s_isomer Ethyl (S)-4-chloro-3-hydroxybutyrate atorvastatin Atorvastatin (Lipitor) (Cholesterol Reduction) s_isomer->atorvastatin Key Chiral Intermediate r_isomer (R)-4-chloro-3-hydroxybutyronitrile carnitine (R)-Carnitine (Metabolic Agent) r_isomer->carnitine Precursor gabob (R)-GABOB (Anticonvulsant) r_isomer->gabob Precursor

Toxicity and safety data sheet (SDS) for 4-Chloro-3-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Toxicology of 4-Chloro-3-hydroxybutyric Acid (CHBA)

Executive Summary: The "Silent" Synthon

In the landscape of pharmaceutical intermediates, This compound (CHBA) occupies a critical but often underestimated niche. As a C4 chiral synthon, it is the structural backbone for blockbuster statins (e.g., Atorvastatin) and metabolic agents like L-carnitine.

However, its safety profile is frequently conflated with its esters or its precursor, epichlorohydrin. This is a dangerous oversight. CHBA possesses a dual-hazard mechanism: it is a corrosive organic acid capable of immediate tissue necrosis, and under physiological or basic conditions, it can cyclize to form reactive epoxides, presenting a latent alkylating risk .

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of CHBA’s hazards and a field-validated protocol for its handling.

Chemical Identity & Physicochemical Profile

Understanding the physical state of CHBA is the first step in exposure control. Unlike its ethyl ester (a liquid), the free acid often presents as a viscous oil or low-melting solid, complicating accurate aliquoting and increasing the risk of "stringing" or splashing during transfer.

PropertyDataOperational Implication
Chemical Name 4-Chloro-3-hydroxybutanoic acid-
CAS Number 95574-97-3 (Racemic) / 127974-79-0 ((S)-isomer)Verify isomer specificity for synthesis; toxicity is chemically identical.
Molecular Weight 138.55 g/mol -
Physical State Viscous Liquid / Low-melting SolidHigh viscosity requires positive-displacement pipetting to prevent dripping.
Solubility Highly Soluble in Water, AlcoholsDifficult to extract from aqueous layers; readily absorbs through moist skin.
Acidity (pKa) ~4.0–4.5 (Estimated)Stronger than butyric acid due to the electron-withdrawing chlorine (inductive effect).
Boiling Point >110°C (Decomposes)Do not distill without high vacuum; thermal decomposition releases HCl gas.

Hazard Identification: The Dual-Threat Mechanism

Standard GHS classifications label CHBA as Skin Corr. 1B (Causes severe skin burns). However, the "Senior Scientist" perspective requires looking at the mechanism of injury to select the right controls.

Mechanism A: Direct Corrosivity (Immediate)

The chlorine atom at the


-position exerts an inductive effect, stabilizing the carboxylate anion and increasing the acidity compared to non-halogenated analogs. Upon contact with skin or mucous membranes, it donates protons (

) aggressively, causing coagulation necrosis.
Mechanism B: Latent Alkylation (Delayed/Systemic)

This is the insidious hazard. In the presence of biological bases (pH > 7.4), CHBA can undergo intramolecular nucleophilic substitution (cyclization) to form epichlorohydrin analogs . These epoxides are potent alkylating agents that can bind to DNA or proteins.

Visualization of Hazard Pathways:

HazardPathways CHBA This compound Contact Tissue Contact CHBA->Contact Protonation Proton Donation (H+) Contact->Protonation Acidic Mechanism Base Physiological pH / Base Contact->Base Metabolic Mechanism Necrosis Coagulation Necrosis (Immediate Burn) Protonation->Necrosis Cyclization Cyclization to Epoxide Intermediate Base->Cyclization Adduct DNA/Protein Alkylation (Systemic Toxicity) Cyclization->Adduct

Figure 1: The dual toxicity pathway of CHBA. Note that while acid burns are immediate, the alkylation risk proceeds through a reactive epoxide intermediate.

Field-Proven Handling Protocols

As a viscous, corrosive liquid, CHBA is prone to "pipette drip," which is the leading cause of fume hood contamination and subsequent glove degradation.

Protocol: Safe Aliquoting of Viscous Corrosives

Prerequisites:

  • Engineering Control: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • PPE: Nitrile gloves (double-gloved) or 0.3mm Butyl Rubber (for prolonged handling). Standard lab coat and chemical splash goggles.

Step-by-Step Workflow:

  • Viscosity Management:

    • Do not attempt to pour from the stock bottle. The surface tension will cause the liquid to run down the side of the bottle (the "teapot effect").

    • Use a wide-bore pipette tip or a positive-displacement pipette. If the substance has solidified, gently warm the container to 30°C in a water bath; never use a heat gun (risk of localized overheating and HCl release).

  • The "Touch-Off" Technique:

    • After drawing the liquid, pause for 2 seconds to allow the viscous column to equilibrate.

    • Touch the pipette tip to the inner wall of the source vessel to remove the exterior droplet.

    • Dispense slowly into the receiving vessel, touching the tip to the wall again to ensure complete delivery.

  • Decontamination (The "Kill" Step):

    • Prepare a "Quench Beaker" containing saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Immediately eject contaminated tips/syringes into this beaker. The effervescence (

      
       release) confirms neutralization of the acid.
      
    • Why? This prevents residual acid in the trash bin from fuming or reacting with other waste.

Toxicology & Emergency Response

Toxicological Data Summary

While specific LD50 data for the free acid is often proprietary or extrapolated, data from the ethyl ester and structural analogs provides a high-confidence safety margin.

EndpointClassificationEvidence/Notes
Acute Oral Acute Tox. 4 (Harmful)LD50 estimated < 2000 mg/kg (Rat). Corrosive damage to esophagus likely precedes systemic toxicity.
Skin Corrosion Skin Corr.[1] 1BCauses irreversible damage to skin (epidermis + dermis) within minutes.
Eye Damage Eye Dam. 1Risk of permanent corneal opacity. High water solubility facilitates rapid penetration into the aqueous humor.
Genotoxicity Suspected MutagenDue to the alkyl halide moiety and potential epoxide formation. Treat as a potential carcinogen.
Emergency Response Decision Tree

In the event of a spill, speed is critical, but blind neutralization can be dangerous due to heat generation.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large Absorb Absorb with Dry Sand/Vermiculite (Do NOT use paper towels) Small->Absorb Containment Evacuate Evacuate Lab & Call EHS Large->Evacuate Safety First Neutralize Apply NaHCO3 Slurry (Watch for CO2/Heat) Absorb->Neutralize Neutralization Waste Collect as Hazardous Chemical Waste Neutralize->Waste

Figure 2: Decision matrix for CHBA spill response. Note the prohibition of paper towels, which can react exothermically or degrade rapidly.

Synthesis Context & References

CHBA is rarely the end-product; it is a transient intermediate. In the synthesis of L-carnitine or statins, CHBA is often generated via the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

Critical Safety Note for Researchers: When working up these reactions, avoid strong basic washes (NaOH/KOH) if you intend to isolate the acid. High pH will trigger the cyclization to the epoxide (ethyl 4-chloro-3-hydroxybutyrate


 ethyl 3,4-epoxybutyrate), changing the hazard profile from "Corrosive Acid" to "Volatile Alkylator." Always maintain pH < 7 during extraction unless the epoxide is the desired target.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10129995, 4-Chloro-3-hydroxybutanoic acid. Source:[Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Ethyl 4-chloro-3-hydroxybutyrate (Ester Analog). Source:[Link]

  • Yasohara, Y., et al. "Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction."[2] Applied Microbiology and Biotechnology 51 (1999): 847–851.[2] Source:[Link]

Sources

Technical Whitepaper: Comparative Analysis of 4-Chloro-3-Hydroxybutyric Acid and Alternative GABOB Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Chloro-3-hydroxybutyric acid (CHBA) against other precursor classes used in the synthesis of Gamma-amino-beta-hydroxybutyric acid (GABOB) . It is designed for researchers and process chemists optimizing chiral pharmaceutical synthesis.

Executive Summary

Gamma-amino-beta-hydroxybutyric acid (GABOB) is a chiral analogue of the neurotransmitter GABA, utilized clinically as an anticonvulsant and for the treatment of specific pathological states such as growth hormone deficiency. Its pharmacological efficacy is highly stereodependent, with the (R)-enantiomer (also known as L-GABOB in some older nomenclature, structurally related to L-Carnitine) exhibiting distinct receptor binding profiles compared to the (S)-isomer.

The synthesis of high-purity GABOB hinges on the selection of the "C4" backbone precursor. This compound (CHBA) —specifically its ethyl ester, (R)-CHBE —has emerged as the "Gold Standard" chiral synthon. This guide differentiates CHBA from alternative precursors (e.g., Epichlorohydrin, Allyl Cyanide, and Carbohydrate derivatives) based on stereochemical integrity , atom economy , and impurity profiles .

Part 1: Molecular Architecture & Precursor Classification

To understand the difference, we must classify the precursors based on their proximity to the final target and their mechanism of chirality introduction.

This compound (CHBA)
  • Role: Advanced Chiral Intermediate.

  • Structure: A 4-carbon chain with a terminal chloride (C4) and a secondary hydroxyl group (C3).

  • Key Feature: It is typically synthesized via the asymmetric enzymatic reduction of 4-chloro-3-oxobutanoate (COBE). This "sets" the stereocenter before the amino group introduction.

  • Mechanism to GABOB: Substitution of the Chloride (Cl) with an Amino source (NH₃ or N₃⁻), often proceeding through an in situ epoxide intermediate.

Alternative GABOB Precursors

These are typically "upstream" starting materials that require more extensive functional group manipulation.

  • Epichlorohydrin: A bulk industrial chemical.[1] It requires carbon chain extension (cyanation) or copolymerization to form the butyric backbone. It is often racemic, requiring downstream resolution.

  • Allyl Cyanide: Requires oxidative alkene functionalization (epoxidation) to introduce the hydroxyl group.

  • Chiral Pool (L-Ascorbic Acid / L-Arabinose): Requires oxidative cleavage and skeletal degradation. High stereopurity but poor atom economy due to carbon loss.

Table 1: Physicochemical & Synthetic Comparison
Feature(R)-4-Chloro-3-Hydroxybutyrate (CHBA)Epichlorohydrin (ECH) RouteAllyl Cyanide Route
Classification Advanced Chiral SynthonBulk Commodity StarterFunctionalized Alkene
Chirality Source Enzymatic Reduction (Ketoreductase)Chiral Catalyst or ResolutionAsymmetric Epoxidation
Step Count to GABOB Low (2-3 steps)High (4-6 steps)Medium (3-4 steps)
Atom Economy High (Direct Substitution)Medium (Chain extension needed)Medium (Oxidation needed)
Primary Impurity Unreacted ChlorohydrinPolymerized by-productsResidual Cyanide/Peroxides
Stereoretention Excellent (>99% ee retention)Variable (Racemization risk)Good (Dependent on catalyst)

Part 2: Mechanistic Divergence & Signaling Pathways

The fundamental difference lies in the Timing of Stereogenesis .

  • With CHBA: The stereocenter is established first (via biocatalysis). The subsequent chemical steps (amination) must simply maintain this configuration.

  • With Alternative Precursors: The stereocenter is often created during the functionalization of the backbone (e.g., asymmetric epoxidation of allyl cyanide), which introduces higher variability in enantiomeric excess (ee).

Visualization: Synthesis Pathways of GABOB

The following diagram illustrates the convergent pathways. Note how CHBA offers the most direct route with preserved stereochemistry.

GABOB_Synthesis COBE 4-Chloro-3-oxobutanoate (Achiral) CHBA (R)-CHBA (Chiral Synthon) COBE->CHBA Enzymatic Reduction (KRED/NADH) Epoxide Oxirane Intermediate (In Situ) CHBA->Epoxide Base Treatment (Internal SN2) GABOB (R)-GABOB (Target) Epoxide->GABOB Ammonolysis (NH4OH or NaN3) Epi Epichlorohydrin Cyanohydrin Cyano-Intermediate Epi->Cyanohydrin Cyanation (NaCN) Cyanohydrin->GABOB Hydrolysis & Reduction Allyl Allyl Cyanide Allyl->Epoxide Asymmetric Epoxidation

Caption: Figure 1. Comparative synthesis pathways. The Blue path (CHBA) utilizes biocatalytic stereosetting followed by chemical transformation. The Red/Dashed paths represent alternative routes requiring chain extension or oxidation.

Part 3: Experimental Methodologies

This section details the conversion of (R)-CHBE to (R)-GABOB, highlighting the "Internal Epoxide" mechanism that differentiates it from direct alkylation precursors.

Protocol A: Synthesis of (R)-GABOB from (R)-CHBA (Azide Route)

Rationale: This method avoids the formation of tertiary amine by-products common in direct ammonolysis.

Reagents:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate (99% ee)[2][3]

  • Sodium Azide (

    
    )
    
  • Ethanol / Water

  • Palladium on Carbon (Pd/C)[4]

  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • Nucleophilic Substitution (Azidation):

    • Dissolve 10 mmol of Ethyl (R)-4-chloro-3-hydroxybutyrate in 20 mL of DMSO.

    • Add 1.5 equivalents of

      
      .
      
    • Heat to 70°C for 6 hours.

    • Mechanism:[5][6] The reaction proceeds via an

      
       attack. Note: In some conditions, base is added to form the epoxide in situ, which is then opened by the azide at the terminal carbon. This retains the C3 stereochemistry.
      
    • Validation: Monitor disappearance of C-Cl bond via TLC or GC-MS.

  • Hydrolysis:

    • Treat the resulting azido-ester with 1M NaOH (aq) at room temperature for 2 hours to hydrolyze the ethyl ester.

    • Acidify carefully to pH 4.0 to isolate the free acid form of the azido-intermediate.

  • Hydrogenation (Reduction):

    • Dissolve the azido-acid in Ethanol.

    • Add 10 wt% Pd/C catalyst.

    • Stir under

      
       atmosphere (balloon pressure, 1 atm) for 12 hours.
      
    • Result: The Azide (

      
      ) reduces to the Amine (
      
      
      
      ).
  • Purification:

    • Filter off the catalyst.

    • Recrystallize from water/ethanol to obtain (R)-GABOB as white crystals.

Protocol B: Enzymatic Generation of Precursor (COBE to CHBA)

Rationale: The quality of the final drug depends entirely on the optical purity of the CHBA precursor.

  • Bioreactor Setup: Prepare a buffer solution (pH 7.0) containing Glucose Dehydrogenase (GDH) for cofactor recycling and the specific Ketoreductase (KRED) enzyme (e.g., from Burkholderia gladioli).

  • Substrate Feeding: Add Ethyl 4-chloro-3-oxobutanoate (COBE) slowly to the reactor to prevent substrate inhibition.

  • Extraction: Extract the resulting (R)-CHBE with Ethyl Acetate.

  • QC Check: Verify ee >99% via Chiral HPLC.

Part 4: Quality & Impurity Profiles

When distinguishing CHBA from other precursors, the impurity profile is the deciding factor for regulatory (CMC) submissions.

Impurity TypeCHBA RouteEpichlorohydrin/Cyanide Route
Stereoisomers Low Risk (Enzymatic specificity is high)High Risk (Requires resolution)
Genotoxins Alkyl Chlorides (Must be controlled)Epoxides & Cyanides (High toxicity)
By-products Crotonic acid derivatives (from dehydration)Glycerol derivatives, oligomers
Residual Metals Low (Enzymatic)High (if metal catalysts used for epoxidation)

Critical Insight: The CHBA route is preferred in modern pharmaceutical manufacturing because it segregates the "Chirality Step" (enzymatic) from the "Chemical Assembly Step." This allows for rigorous QC of the CHBA intermediate before committing to the final synthesis steps, reducing the risk of batch failure.

References

  • Synthesis of (R)- and (S)-GABOB via Organoselenium Intermediates Source: ResearchGate

  • Efficient Biosynthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate Source: National Institutes of Health (PMC)

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) Source: SciSpace / Acta Chemica Scandinavica

  • Enantioselective actions of 4-amino-3-hydroxybutanoic acid at GABA receptors Source: PubMed

  • Stereoselective Synthesis of GABOB via Allyl Cyanide Source: ResearchGate

Sources

Introduction: The Significance of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-hydroxybutyric Acid in Organic Solvents

This compound is a bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries. Its combination of a carboxylic acid, a secondary alcohol, and a chloroalkane moiety, often with specific stereochemistry, makes it a valuable chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is its role as an intermediate in the synthesis of cholesterol-lowering drugs like atorvastatin[1].

Understanding the solubility of this compound in various organic solvents is a critical-path parameter for researchers and process chemists. Solubility data governs fundamental aspects of drug development and manufacturing, including:

  • Reaction Kinetics: The choice of solvent directly impacts reaction rates, yield, and purity by controlling the concentration of reactants in the solution phase.

  • Purification and Isolation: Efficient purification, whether through crystallization or chromatography, depends on a precise understanding of solubility and anti-solvency behaviors.

  • Work-up and Extraction: As a compound with good water solubility, knowledge of its partitioning into various organic solvents is essential for designing effective extraction protocols[2].

  • Formulation: For direct use, solubility dictates the choice of excipients and delivery systems.

This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties and the theoretical principles of solute-solvent interactions. It further outlines a robust experimental protocol for determining solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structure. This compound possesses three key functional groups that dictate its interactions with solvents:

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Hydroxyl Group (-OH): Similar to the carboxylic acid, the secondary alcohol group is polar and capable of both donating and accepting hydrogen bonds, further enhancing its affinity for polar solvents.

  • Chlorine Atom (-Cl): The electronegative chlorine atom induces a dipole moment, contributing to the overall polarity of the molecule. It primarily engages in weaker dipole-dipole and van der Waals interactions.

While specific experimental data for the free acid is limited, examining the properties of its closely related derivatives, such as the ethyl ester and the nitrile, provides valuable context. For instance, the ethyl ester has a molecular weight of approximately 166.60 g/mol and a density of around 1.19 g/mL[1][3][4]. The nitrile form has a molecular weight of 119.55 g/mol and is described as a colorless or slightly yellow liquid[5][6]. The computed XLogP3 value for the related methyl ester is 0, suggesting a balance between hydrophilic and lipophilic character[7]. The free acid itself is noted to have good solubility in aqueous phases, which underscores its polar nature[2].

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular interaction capabilities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent hydrogen bond donors and acceptors. Due to the presence of both -COOH and -OH groups, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding networks. The nitrile derivative is noted as being slightly soluble in methanol[5].

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. The carboxylic acid and hydroxyl groups of the solute can still form hydrogen bonds with the acceptor sites on the solvent molecules (e.g., the carbonyl oxygen of ethyl acetate). Solvents like ethyl acetate and dichloromethane are cited as effective extraction solvents, implying significant solubility[2].

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The high polarity and hydrogen bonding capacity of this compound make it poorly suited for these solvents, and low solubility is expected.

The interplay of these interactions is visualized in the diagram below.

G Figure 1: Solute-Solvent Interaction Model cluster_solute This compound cluster_solvents Solvent Classes Solute Molecule (-COOH, -OH, -Cl) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Ethyl Acetate) Solute->Aprotic H-Bonding / Dipole (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals (Low Solubility) G Figure 2: Shake-Flask Experimental Workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h with agitation at constant T) B->C D 4. Settle Solid (Cease Agitation) C->D E 5. Sample & Filter Supernatant D->E F 6. Dilute Sample Accurately E->F G 7. Quantify via HPLC/LC-MS F->G H 8. Calculate Solubility G->H

Figure 2: Shake-Flask Experimental Workflow

Conclusion

While quantitative public data on the solubility of this compound is sparse, a strong qualitative and predictive understanding can be established from its molecular structure and data from related synthetic processes. The molecule's polarity, driven by its carboxylic acid and hydroxyl functionalities, suggests high solubility in polar protic solvents and good solubility in many polar aprotic solvents, which is corroborated by its use in various reaction and extraction schemes. For drug development and process optimization, it is imperative that this theoretical understanding is supplemented with precise experimental data generated via a robust and validated protocol, such as the shake-flask equilibrium method detailed herein.

References

  • BenchChem. 4-Chloro-3-hydroxybutyronitrile | 105-33-9.

  • ChemicalBook. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0.

  • Sigma-Aldrich. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 | 86728-85-0.

  • Sigma-Aldrich. Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate 96 86728-85-0.

  • Guidechem. 4-CHLORO-3-HYDROXY BUTYRONITRILE 105-33-9 wiki.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • ECHEMI. Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | 10488-69-4.

  • Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

  • Chem-Impex. Ethyl (S)-4-Chloro-3-hydroxybutyrate.

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • PharmaCircle. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • PubChem. 4-Chloro-3-hydroxypentanoic acid.

  • Chem-Impex. (R)-(+)-4-Chloro-3-hydroxybutyronitrile.

  • PubChem. Methyl 4-chloro-3-hydroxybutanoate.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Chemical Synthesis of 4-Chloro-3-hydroxybutyric Acid from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-Chloro-3-hydroxybutyric acid, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and cost-effective starting material, epichlorohydrin. The procedure first involves a carefully controlled ring-opening reaction of epichlorohydrin with a cyanide salt to yield the intermediate, 4-chloro-3-hydroxybutyronitrile. This intermediate is subsequently hydrolyzed under acidic conditions to produce the final product. This document emphasizes the critical control parameters, safety considerations, and the chemical reasoning behind the procedural steps to ensure a reproducible and safe synthesis.

Introduction and Scientific Background

This compound and its esters are key chiral intermediates in the synthesis of numerous pharmaceuticals. Notably, they are precursors for drugs such as L-carnitine, used to treat carnitine deficiency, and (R)-γ-amino-β-hydroxybutyric acid (GABOB), which has applications as an anticonvulsant.[1][2] The ability to produce these intermediates efficiently and with high purity is therefore of significant interest to the drug development community.

The protocol outlined herein leverages epichlorohydrin, an inexpensive bulk chemical, as the starting point. The synthesis proceeds through a nitrile intermediate, which offers a reliable pathway to the desired carboxylic acid. The core transformation involves two distinct chemical steps:

  • Nucleophilic Ring-Opening: The strained epoxide ring of epichlorohydrin is opened by a cyanide nucleophile.

  • Nitrile Hydrolysis: The resulting nitrile group is converted to a carboxylic acid moiety.

This document provides a comprehensive, self-validating methodology that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry.

Reaction Scheme and Mechanism

The overall synthesis can be visualized as a two-stage process. The first stage is the formation of the nitrile intermediate, followed by its hydrolysis.

Overall Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Hydrolysis A Epichlorohydrin C 4-chloro-3-hydroxybutyronitrile (Intermediate) A->C B Sodium Cyanide (NaCN) + Sulfuric Acid (H₂SO₄) B->C E This compound (Final Product) C->E D Concentrated HCl + Heat D->E

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insight: Epoxide Ring-Opening

The critical step in the formation of the nitrile intermediate is the nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is sensitive to pH. While highly acidic conditions can protonate the epoxide and activate it, they also generate dangerous quantities of hydrogen cyanide (HCN) gas from the cyanide salt. Conversely, strongly basic conditions can lead to unwanted side reactions. Therefore, a carefully controlled pH range of 7 to 8 is optimal.[3] This range maintains a sufficient concentration of the cyanide nucleophile while minimizing the formation of free HCN.

Experimental Protocol

Extreme Caution Advised: This protocol involves highly toxic, corrosive, and potentially carcinogenic materials. All steps must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency plan and access to a cyanide antidote kit are strongly recommended.

Part A: Synthesis of 4-chloro-3-hydroxybutyronitrile (Intermediate)

Rationale: This step creates the carbon-carbon bond necessary for the butyric acid backbone. The reaction is performed in an aqueous medium to dissolve the cyanide salt, and the temperature is kept low to control the exothermic nature of the epoxide ring-opening. The pH is carefully adjusted to the 7.3-7.8 range to ensure the reaction proceeds safely and efficiently.[3]

Materials:

  • Sodium cyanide (NaCN)

  • Distilled water

  • Sulfuric acid (H₂SO₄), concentrated

  • Epichlorohydrin

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.93 g of sodium cyanide in 60 mL of distilled water.

  • Cool the solution in an ice bath.

  • While maintaining the temperature at or below 20°C, slowly add 9.87 g of concentrated sulfuric acid dropwise using a dropping funnel. Monitor the pH of the solution, ensuring it stabilizes within the range of 7.5-7.8.[3] CRITICAL STEP: This generates HCN in situ. Perform this addition slowly and with extreme caution in a fume hood.

  • Once the pH is stable, add 15 g of epichlorohydrin to the reaction mixture in a single portion.

  • Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-3-hydroxybutyronitrile as an oil. The expected yield is approximately 89-92%.[3]

Part B: Hydrolysis to this compound (Final Product)

Rationale: This step converts the nitrile functional group into a carboxylic acid through acid-catalyzed hydrolysis. This is a classic transformation, but it requires heat and can be slow. The high water solubility of the final product necessitates a thorough extraction process.[3]

Materials:

  • 4-chloro-3-hydroxybutyronitrile (from Part A)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate or other suitable extraction solvent

  • Sodium chloride (brine solution), saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Place the crude 4-chloro-3-hydroxybutyronitrile into a round-bottom flask.

  • Add a significant excess of concentrated hydrochloric acid. The reaction is often heated to facilitate hydrolysis.[3] The exact amount of acid and temperature will depend on the scale; however, be aware that excessive heat and acid can cause equipment corrosion.[3]

  • Attach a reflux condenser and heat the mixture under reflux. Monitor the reaction by TLC or GC until the starting nitrile is fully consumed. This step can be slow and may require several hours. Be aware that the reaction can sometimes stall at the amide intermediate.[3]

  • After cooling to room temperature, concentrate the aqueous solution under reduced pressure to remove the excess HCl and some of the water.

  • The resulting concentrated aqueous solution contains the product, which is highly water-soluble. Perform multiple extractions (at least 5-7 times) with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with a saturated brine solution to help remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved via column chromatography if necessary.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the intermediate, 4-chloro-3-hydroxybutyronitrile, as adapted from literature procedures.[3]

ParameterValueUnitNotes
Step 1: Nitrile Formation
Epichlorohydrin15gStarting material
Sodium Cyanide9.93gCyanide source
Sulfuric Acid9.87gFor pH adjustment
Reaction Temperature≤ 20°C initially, then RT°CInitial cooling is crucial
Reaction pH7.5 - 7.8Critical for safety and yield[3]
Expected Yield (Nitrile) 89 - 92%[3]
Step 2: Hydrolysis
Hydrolysis ConditionsReflux with conc. HClTime and temp vary
Expected Yield (Acid) Variable%Highly dependent on extraction efficiency

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

  • Epichlorohydrin: Is a probable human carcinogen, highly flammable, and toxic if inhaled, ingested, or absorbed through the skin.[4][5] It is also corrosive and can cause severe burns.[5][6] Always handle in a chemical fume hood and wear appropriate PPE.[6][7] Ground and bond containers during transfer to prevent static discharge.[5][7]

  • Sodium Cyanide (and HCN): Extremely toxic. Contact with acids liberates highly poisonous hydrogen cyanide (HCN) gas. All manipulations involving cyanide and acid must be conducted in a well-ventilated fume hood. Ensure an emergency response plan is in place and a cyanide antidote kit is available.

  • Corrosive Acids (H₂SO₄, HCl): Cause severe chemical burns. Handle with extreme care, using acid-resistant gloves and eye protection.

  • Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.

References

  • CN101914582A - Organism coupling preparation method of R(-)-4-cyan-3-hydroxybutyric acid ethyl ester - Google Patents.
  • CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents.
  • US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents.
  • CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents.
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - ResearchGate. Available at: [Link]

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). Available at: [Link]

  • Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - Arkivoc. Available at: [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Available at: [Link]

  • JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents.
  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - orientjchem.org. Available at: [Link]

  • This compound | C4H7ClO3 | CID 10129995 - PubChem. Available at: [Link]

  • Epichlorohydrin - Hazardous Substance Fact Sheet. Available at: [Link]

  • Epichlorohydrin - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • Material Safety Data Sheet - Epichlorohydrin, pa - Cole-Parmer. Available at: [Link]

  • Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism - YouTube. Available at: [Link]

  • Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Available at: [Link]

Sources

Application Note: High-Efficiency Production of (S)-4-Chloro-3-Hydroxybutyric Acid via Whole-Cell Biocatalysis

[1]

Executive Summary

(S)-4-Chloro-3-hydroxybutyric acid (CHBA) and its ester derivatives are critical chiral synthons in the pharmaceutical industry, serving as the side-chain building blocks for HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin.

While chemical synthesis (e.g., asymmetric hydrogenation) exists, it often requires expensive metal catalysts (Ru/Rh) and high pressure. Whole-cell biocatalysis offers a superior alternative: high enantioselectivity (>99% ee), ambient conditions, and lower cost.

Critical Technical Distinction: Although the target is the acid (CHBA) , this protocol utilizes the ethyl ester (COBE) as the biocatalytic substrate. Direct reduction of the free acid is inefficient due to charge repulsion at the cell membrane and potential acidification of the cytosol. The ester is reduced to (S)-CHBE and subsequently hydrolyzed to (S)-CHBA .

This guide details a self-sufficient whole-cell system co-expressing Carbonyl Reductase (CR) and Glucose Dehydrogenase (GDH) for cofactor regeneration, operating in a biphasic system to maximize titer and mitigate toxicity.

Mechanism of Action

The core of this application is an intracellular coupled redox cycle. The host E. coli cell acts as a "bag of enzymes," protecting the biocatalysts and providing the environment for cofactor shuttling.

  • Reduction: The Carbonyl Reductase (CR) reduces the ketone group of COBE to a chiral hydroxyl group, consuming NADPH.

  • Regeneration: To prevent stoichiometric consumption of expensive NADPH, Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.

Pathway Diagram

Biocatalysis_Pathwaycluster_cellWhole Cell (E. coli BL21)COBESubstrate:COBE (Ester)CREnzyme 1:Carbonyl Reductase(CR)COBE->CRCHBEProduct:(S)-CHBENADPNADP+GDHEnzyme 2:Glucose Dehydrogenase(GDH)NADP->GDHNADPHNADPHNADPH->CRH- transferGlucoseCo-Substrate:GlucoseGlucose->GDHGluconoGluconolactoneCR->CHBECR->NADPGDH->NADPHRegenerationGDH->Glucono

Figure 1: Intracellular coupled enzyme system. CR reduces the substrate while GDH regenerates the cofactor using glucose.

Material Selection & Experimental Setup

Biological Materials[2][4][5][6][7][8]
  • Host Strain: Escherichia coli BL21(DE3) or Rosetta(DE3) (to enhance rare codon expression).

  • Enzyme Source:

    • CR (Reductase):Candida magnoliae (CmCR) is the industry standard for (S)-enantiomers [1]. Burkholderia gladioli is used if the (R)-enantiomer is required [2].[1]

    • GDH (Regeneration):Bacillus megaterium or Bacillus subtilis.

  • Expression Vector: pETDuet-1 (Novagen) allows co-expression of both genes under T7 promoters in a single plasmid, or a two-plasmid system (e.g., pET28a + pACYCDuet).

Chemical Reagents
ReagentRoleSpecification
Ethyl 4-chloro-3-oxobutyrate (COBE) Substrate>95% Purity.[2][3] Liquid.
D-Glucose Co-substrateFood grade or reagent grade.
Butyl Acetate Organic PhaseSolvent for biphasic system.[2] Low toxicity to E. coli.
Isopropyl β-D-1-thiogalactopyranoside (IPTG) Inducer1 M stock solution.
NADP+ CofactorCatalytic amount (0.1 mM) added to kickstart reaction.

Protocol 1: Biocatalyst Preparation (Fermentation)

Objective: Produce high-density cell mass with maximal enzyme expression.

  • Seed Culture: Inoculate a single colony of recombinant E. coli (harboring CR+GDH) into 10 mL LB medium with appropriate antibiotics (e.g., Ampicillin 100 µg/mL). Incubate at 37°C, 200 rpm, overnight (12-16 h).

  • Main Culture: Transfer 1% (v/v) seed culture into 500 mL Terrific Broth (TB) in a 2L baffled flask. TB is preferred over LB for higher cell density.

  • Growth: Incubate at 37°C, 200 rpm until OD600 reaches 0.6 – 0.8.

  • Induction: Cool culture to 20-25°C (critical for solubility of enzymes). Add IPTG to a final concentration of 0.2 mM.

  • Expression: Incubate at 20-25°C for 16–20 hours.

  • Harvest: Centrifuge at 6,000 x g for 15 min at 4°C. Discard supernatant.

  • Storage: Wash pellet once with 100 mM Potassium Phosphate Buffer (PBS), pH 7.0. Cells can be used immediately or stored at -80°C (activity loss is minimal if flash-frozen).

Protocol 2: Biphasic Biotransformation

Objective: Convert COBE to (S)-CHBE. Rationale for Biphasic System: COBE is toxic to cells at high concentrations (>200 mM) and has low water solubility. An organic solvent (Butyl Acetate) acts as a reservoir, slowly releasing substrate into the aqueous phase and extracting the product, preventing inhibition [3].

Step-by-Step Procedure
  • Reaction Mix Preparation (100 mL scale):

    • Aqueous Phase (50 mL): Resuspend wet cells (from Protocol 1) to a final concentration of 50–80 g/L (wet weight) in 100 mM PBS (pH 7.0). Add Glucose (1.5 equivalents relative to substrate). Add 0.1 mM NADP+.

    • Organic Phase (50 mL): Dissolve COBE in Butyl Acetate to a concentration of 1.0 M - 2.0 M.

  • Initiation: Pour the organic phase onto the aqueous phase in a reaction vessel equipped with an overhead stirrer.

  • Reaction Conditions:

    • Temperature: 30°C.

    • Agitation: Vigorous stirring (e.g., 600 rpm) is required to create a stable emulsion for mass transfer.

    • pH Control (CRITICAL): As GDH oxidizes glucose, gluconic acid is produced, causing pH to drop. Maintain pH 6.5–7.0 by automatic titration with 2M NaOH or manual adjustment every 30 mins.

  • Monitoring: Sample 100 µL of the organic phase every 2 hours. Analyze via GC or HPLC.

  • Termination: Stop reaction when conversion >99% (usually 8–12 hours).

Protocol 3: Downstream Processing & Hydrolysis

Objective: Isolate (S)-CHBE and convert to the final acid (S)-CHBA.

  • Separation: Centrifuge the reaction emulsion (8,000 x g, 20 min).

    • Top Phase:[4] Organic solvent containing (S)-CHBE.[2]

    • Bottom Phase: Aqueous cell debris and gluconate (Waste).

    • Interface: Rag layer (cells).[5]

  • Extraction: Re-extract the aqueous phase once with fresh Butyl Acetate to recover residual product. Combine organic layers.

  • Solvent Removal: Evaporate Butyl Acetate under reduced pressure to obtain crude (S)-CHBE oil.

  • Hydrolysis (Ester -> Acid):

    • Dissolve crude (S)-CHBE in water.

    • Add NaOH (1.1 equivalents) dropwise at 0–4°C. Note: Keep cold to prevent elimination of chloride (formation of crotonic acid derivatives).

    • Stir for 1 hour.

    • Acidify with dilute HCl to pH 2.0.

    • Extract with Ethyl Acetate.[5] Evaporate to yield (S)-4-Chloro-3-hydroxybutyric acid .

Process Workflow Diagram

Workflowcluster_upstream1. Upstreamcluster_reaction2. Biotransformationcluster_dsp3. DownstreamFermentationFermentation(E. coli BL21)TB Medium, 25°CHarvestCell HarvestCentrifugationFermentation->HarvestBiphasicBiphasic Reaction(Aq. Cells + Org. COBE)NaOH TitrationHarvest->BiphasicResuspend CellsSeparationPhase Separation(Recover Organic Layer)Biphasic->SeparationHydrolysisChemical Hydrolysis(NaOH, 4°C)Separation->Hydrolysis(S)-CHBEFinalProductFinal Product:(S)-CHBAHydrolysis->FinalProduct

Figure 2: End-to-end process workflow from fermentation to product isolation.

Analytical Methods

To validate the "Trustworthiness" of the protocol, use these settings:

1. Conversion Analysis (GC):

  • Column: DB-1701 or equivalent (30m x 0.25mm).

  • Program: 100°C (2 min) -> 10°C/min -> 200°C.

  • Retention: COBE elutes before CHBE.

2. Enantiomeric Excess (Chiral HPLC):

  • Column: Chiralcel OB-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 215 nm.

  • Target: (S)-CHBE should appear as the major peak. ee = (S-R)/(S+R) * 100.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.Ensure automated NaOH titration is active. Maintain pH > 6.[6]0.
Emulsion won't break Cell lysis or high protein content.Filter through Celite pad or add salt (NaCl) to aqueous phase.
Low Enantioselectivity Background E. coli reductases.[2]Use purified enzymes or knockout strains (e.g., ΔyqhD).
Substrate Toxicity Organic phase concentration too high.Switch to fed-batch mode: Add COBE in aliquots rather than all at once.

References

  • Yasohara, Y., et al. (1999). "Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing a novel carbonyl reductase from Candida magnoliae." Applied Microbiology and Biotechnology.

  • Wang, Z., et al. (2016). "Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli." BMC Biotechnology.

  • Kizaki, N., et al. (2001). "Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing carbonyl reductase and glucose dehydrogenase genes." Applied Microbiology and Biotechnology.

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology.

Application Notes & Protocols: A Scalable Fermentation and Purification Strategy for Chiral 4-Chloro-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral 4-chloro-3-hydroxybutyric acid (CHBA) and its ester derivatives are pivotal building blocks in the synthesis of numerous high-value pharmaceuticals, including blockbuster statin drugs.[1] The stereochemistry at the C-3 position is critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical synthesis routes often suffer from the use of hazardous reagents, low enantioselectivity, and complex purification steps.[2] Biocatalytic production via microbial fermentation presents a green, highly selective, and economically viable alternative.

This guide provides a comprehensive, in-depth technical framework for the scale-up of a fed-batch fermentation process to produce optically pure ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a direct precursor to (R)-CHBA. The process leverages a recombinant Escherichia coli strain engineered to overexpress a stereoselective carbonyl reductase. We will detail the entire workflow, from strain selection and inoculum development to pilot-scale fed-batch fermentation, downstream processing, and final product purification. The causality behind each protocol step is explained to provide researchers and process scientists with the foundational knowledge for successful implementation and adaptation.

Process Overview: A Logic-Driven Approach

The entire manufacturing process is designed as a multi-stage system, where the output of each stage is optimized to serve as the ideal input for the next. This ensures process robustness and high overall yield. The core of this process is the whole-cell biocatalytic reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), into the desired chiral hydroxy ester, (R)-CHBE.

G cluster_0 Upstream Processing cluster_1 Fermentation (Bioconversion) cluster_2 Downstream Processing Strain Strain Selection & Engineering (Recombinant E. coli) Inoculum Inoculum Development (Shake Flask & Seed Fermenter) Strain->Inoculum Biomass Propagation Fermentation Pilot-Scale Fed-Batch Fermentation (High Cell Density Culture) Inoculum->Fermentation Seed Transfer Bioconversion Whole-Cell Biocatalytic Reduction (COBE to (R)-CHBE) Fermentation->Bioconversion Catalyst Generation Harvest Cell Harvest & Lysis (Centrifugation/Homogenization) Bioconversion->Harvest Extraction Product Extraction ((R)-CHBE from Broth) Harvest->Extraction Hydrolysis Ester Hydrolysis ((R)-CHBE to (R)-CHBA) Extraction->Hydrolysis Purification Final Purification ((R)-CHBA Isolation) Hydrolysis->Purification

Caption: High-level workflow for CHBA production.

Part 1: Strain Selection and Engineering - The "Why"

The choice of the biocatalyst is the cornerstone of this process. While various microorganisms can perform the desired reduction, a recombinant Escherichia coli platform is often selected for industrial applications due to its rapid growth, well-understood genetics, and ease of manipulation.[3]

The Core Biocatalytic Machinery: The key is to introduce a robust carbonyl reductase (also known as an alcohol dehydrogenase) that exhibits high activity and strict stereoselectivity for the reduction of COBE to the desired (R)- or (S)-enantiomer of CHBE. Enzymes from organisms like Burkholderia gladioli or Candida parapsilosis have proven effective.[4][5]

Cofactor Regeneration - The Engine of the Reaction: The reduction of the ketone is dependent on the nicotinamide cofactor NADPH. To avoid the exorbitant cost of adding stoichiometric amounts of NADPH, a cofactor regeneration system is essential. This is elegantly achieved by co-expressing a second enzyme, glucose dehydrogenase (GDH), within the same E. coli host.[4] GDH oxidizes a cheap co-substrate, glucose, to gluconolactone, simultaneously regenerating the NADPH consumed by the carbonyl reductase. This creates a self-sustaining catalytic system within the cell.

G cluster_0 Recombinant E. coli COBE Ethyl 4-chloro-3-oxobutanoate (COBE) CgCR Carbonyl Reductase (CgCR) CHBE (R)-Ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) CgCR->CHBE NADP NADP+ CgCR->NADP Consumes GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Regenerates Gluconolactone Gluconolactone GDH->Gluconolactone NADPH->CgCR Donates e- NADP->GDH Input NADP->NADPH Glucose Glucose Glucose->GDH G Start Fermentation Broth (Cells + (R)-CHBE) Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant (Aqueous Phase with (R)-CHBE) Centrifuge->Supernatant Cells Cell Pellet (Discard) Centrifuge->Cells Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Supernatant->Extraction AqPhase1 Aqueous Phase (Waste) Extraction->AqPhase1 OrgPhase1 Organic Phase ((R)-CHBE in Ethyl Acetate) Extraction->OrgPhase1 Evaporation Solvent Evaporation OrgPhase1->Evaporation CrudeEster Crude (R)-CHBE Oil Evaporation->CrudeEster Hydrolysis Acid-Catalyzed Hydrolysis (Dilute HCl, Heat) CrudeEster->Hydrolysis Hydrolysate Aqueous Hydrolysate ((R)-CHBA + Ethanol) Hydrolysis->Hydrolysate Extraction2 Second Extraction (with Ethyl Acetate) Hydrolysate->Extraction2 AqPhase2 Aqueous Phase (Waste) Extraction2->AqPhase2 OrgPhase2 Organic Phase ((R)-CHBA in Ethyl Acetate) Extraction2->OrgPhase2 Purification Final Purification (e.g., Distillation/Crystallization) OrgPhase2->Purification FinalProduct Pure (R)-CHBA Purification->FinalProduct

Caption: Downstream processing workflow for (R)-CHBA.

Product Extraction (Ethyl Ester)
  • Cell Removal: Harvest the entire fermentation broth and separate the biomass from the supernatant using a continuous-flow centrifuge.

  • Extraction: Transfer the cell-free supernatant to a liquid-liquid extraction vessel. Extract the (R)-CHBE from the aqueous phase using an organic solvent such as ethyl acetate (typically 2-3 extraction cycles). [6]3. Solvent Removal: Combine the organic phases and remove the ethyl acetate under reduced pressure using a rotary evaporator or a falling film evaporator to yield the crude (R)-CHBE oil.

Ester Hydrolysis to Carboxylic Acid

Principle: The ethyl ester is converted to the free carboxylic acid via acid-catalyzed hydrolysis. This reaction is reversible, so using a large excess of water drives the equilibrium toward the products. [7][8]

  • Reaction Setup: To the crude (R)-CHBE oil, add a 1-2 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). [9][10]Use a significant excess of the aqueous acid solution.

  • Heating: Heat the mixture under reflux (e.g., 80-100°C) for several hours. Monitor the reaction progress by TLC or HPLC until the ester is no longer detected.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature. The product, (R)-CHBA, will be in the aqueous phase.

Final Product Purification
  • Second Extraction: The (R)-CHBA is more water-soluble than its ester precursor. [11]Extract the (R)-CHBA from the acidic aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Multiple extractions will be necessary for a good recovery. [4][11]2. Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-CHBA.

  • Final Polish: The crude acid can be further purified by vacuum distillation or crystallization to achieve the desired final purity.

Part 4: Analytical Methods for Process Monitoring

Robust analytical methods are crucial for process control and quality assurance.

AnalyteMethodPurpose
Cell Density Spectrophotometry (OD₆₀₀)Monitor cell growth during fermentation.
Glucose Concentration Enzymatic Assay (e.g., YSI Analyzer)Monitor substrate consumption and control feed rate.
COBE & (R)-CHBE Gas Chromatography (GC) or Chiral HPLCMonitor reaction progress, determine conversion yield and enantiomeric excess (% ee).
(R)-CHBA HPLC, ¹H-NMR, ¹³C-NMRQuantify final product and confirm structure and purity.

Conclusion

This application guide outlines a robust and scalable process for the production of chiral this compound, leveraging the power of whole-cell biocatalysis in a high-density fed-batch fermentation. By understanding the scientific principles behind each step—from cofactor regeneration in the engineered microorganism to the critical role of kLa in process scale-up and the chemistry of downstream purification—researchers and drug development professionals can effectively implement and optimize this green manufacturing route. This biotechnological approach not only offers high stereoselectivity and yield but also aligns with the principles of sustainable chemistry, reducing the reliance on hazardous reagents and complex synthetic procedures.

References

  • CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents. (n.d.).
  • Scale-up of E. Coli culture for optimal fed-batch strategy using exponential feeding - BIONET. (n.d.). Retrieved February 5, 2026, from [Link]

  • US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents. (n.d.).
  • CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents. (n.d.).
  • Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - Frontiers. (2021, February 25). Retrieved February 5, 2026, from [Link]

  • Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap. (n.d.). Retrieved February 5, 2026, from [Link]

  • mechanism of ester hydrolysis - YouTube. (2019, January 15). Retrieved February 5, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved February 5, 2026, from [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved February 5, 2026, from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved February 5, 2026, from [Link]

  • kLa based scale-up cultivation of the extremophilic archaeon Sulfolobus acidocaldarius: from benchtop to pilot scale - Frontiers. (2023, August 6). Retrieved February 5, 2026, from [Link]

  • Bioreactor scale-up and oxygen transfer rate in microbial processes: an overview - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of water-soluble poly(α-hydroxy acids) from living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. (n.d.). Retrieved February 5, 2026, from [Link]

  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. (2025, August 6). Retrieved February 5, 2026, from [Link]

  • The Scale‐Up of Microbial Batch and Fed‐Batch Fermentation Processes - SciSpace. (n.d.). Retrieved February 5, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved February 5, 2026, from [Link]

  • Fed-Batch Fermentation: A Practical Guide to Scalable Recombinant Protein Production in Escherichia Coli | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • New Recombinant Escherichia coli Strain Tailored for the Production of Poly(3-Hydroxybutyrate) from Agroindustrial By-Products - CONICET. (n.d.). Retrieved February 5, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Application Note: High-Purity Crystallization of 4-Chloro-3-hydroxybutyrate Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and isolation of high-purity 4-Chloro-3-hydroxybutyric acid (CHBA) salts .

Editorial Note: this compound is a notoriously difficult intermediate to handle in its free acid form due to its tendency to undergo intramolecular cyclization to form 4-chloromethyl-2-oxetanone (a lactone) and its high water solubility/hygroscopicity. Therefore, "crystallization" in an industrial context almost exclusively refers to the formation of stable amine salts (for purification/resolution) or the careful precipitation of metal salts (Na/Ca) from non-aqueous media.[1] This guide addresses both.

Part 1: Executive Summary & Chemical Challenges

The isolation of this compound (CHBA) presents a unique set of thermodynamic and kinetic challenges. Unlike its ethyl ester analog, the free acid is unstable.[1]

The Stability Triad (Critical Mechanism)

Researchers must understand that CHBA exists in a dynamic equilibrium.[1] Attempting to crystallize the free acid from water often leads to oiling out or lactonization.[1]

  • Free Acid: Water-soluble, hygroscopic oil.[1] Difficult to crystallize.

  • Lactone (Impurity): Under acidic or thermal stress, the acid cyclizes to 4-chloromethyl-2-oxetanone.[1]

  • Salt Form (Target): The carboxylate anion is stable.[1] However, alkali metal salts (Na/K) are extremely hygroscopic.[1] Amine salts (e.g., Dicyclohexylamine, Phenylethylamine) are the preferred crystalline forms for purification.[1]

Strategic Recommendation:

  • For Chemical Purity: Crystallize as the Dicyclohexylamine (DCHA) salt.[1]

  • For Optical Purity (Enantiomeric Excess): Crystallize as the (R)- or (S)-1-Phenylethylamine salt.[1]

  • For Final Formulation: Convert the purified amine salt to the Sodium/Calcium salt via non-aqueous precipitation.[1]

Part 2: Experimental Protocols

Protocol A: Purification via Dicyclohexylamine (DCHA) Salt

Use this method to purify crude CHBA from reaction by-products (e.g., crotonic acid derivatives) without regard to chirality.[1]

Principle: DCHA forms bulky, hydrophobic salts with carboxylic acids, forcing them out of organic solution as stable crystals, leaving non-acidic impurities (dimers, lactones) in the mother liquor.[1]

Reagents:

  • Crude this compound (approx. 10 g)

  • Dicyclohexylamine (DCHA) (1.1 equivalents)[1]

  • Solvent A: Ethyl Acetate (EtOAc)[1]

  • Solvent B: n-Heptane (Anti-solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude CHBA oil in 50 mL of Ethyl Acetate at room temperature (20-25°C). Ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Salt Formation: While stirring at 300 RPM, add DCHA (14.5 g, 1.1 eq) dropwise over 20 minutes.

    • Observation: The solution will warm slightly (exothermic).[1] A white precipitate may begin to form immediately.[1]

  • Crystallization:

    • Heat the slurry to 50°C until a clear solution or thin suspension is obtained.

    • Cool slowly to 20°C at a rate of 5°C/hour.

    • Once at 20°C, add n-Heptane (20 mL) dropwise to desaturate.[1]

    • Cool further to 0-5°C and hold for 4 hours.

  • Isolation: Filter the white crystals under vacuum (N2 blanket recommended).

  • Washing: Wash the cake with cold EtOAc/Heptane (1:1, 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via (R)-1-Phenylethylamine Salt

Use this method to isolate (S)-4-Chloro-3-hydroxybutyrate with high optical purity (>99% ee).

Principle: Diastereomeric salt crystallization. The (S)-Acid/(R)-Amine salt is less soluble than the (R)-Acid/(R)-Amine salt in specific polar/non-polar mixtures.[1]

Reagents:

  • Racemic this compound (10 g)

  • (R)-(+)-1-Phenylethylamine (Resolving agent, 1.0 eq)[1]

  • Solvent: Isopropyl Alcohol (IPA) / Acetone mixture.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 g racemic acid in 60 mL Acetone.

  • Addition: Add (R)-1-Phenylethylamine (8.7 g) slowly at 25°C.

  • Seeding: If spontaneous nucleation does not occur, seed with 10 mg of pure (S)-CHBA salt crystals.

  • Ripening: Stir the suspension at 25°C for 2 hours.

  • Heating Cycle:

    • Heat to reflux (approx. 56°C) to dissolve the solids partially or fully (depending on concentration).[1]

    • Add Isopropyl Alcohol (IPA) until the solution is just clear (approx 10-20 mL).

  • Controlled Cooling: Cool to 0°C over 6 hours. The less soluble diastereomer [(S)-Acid + (R)-Amine] will crystallize.[1]

  • Recrystallization (Critical): Filter the crude salt. Re-dissolve in minimal hot Ethanol and cool to obtain high optical purity (>98% ee).[1]

Protocol C: Isolation of Sodium 4-Chloro-3-hydroxybutyrate

Use this method to convert the purified amine salt or ester into the final pharmaceutical salt form.

Challenge: The sodium salt is highly water-soluble.[1] Evaporating water yields a sticky gum.[1] We must use Anti-Solvent Precipitation .

Methodology:

  • Starting Material: Suspend the purified Amine Salt (from Protocol A/B) in Water (10 mL).

  • Basification: Add NaOH (1M solution) until pH 9.0 is reached. The amine is liberated as an oil.[1]

  • Extraction: Extract the liberated amine with Toluene (3 x 20 mL). Discard the organic layer (contains the resolving agent).[1]

  • Aqueous Phase: You now have a pure aqueous solution of Sodium 4-Chloro-3-hydroxybutyrate.

  • Lyophilization (Preferred): Freeze dry the aqueous solution to obtain a white, hygroscopic powder.[1]

  • Alternative (Crystallization):

    • Concentrate the aqueous solution to a syrup under vacuum (<40°C).

    • Add Ethanol (anhydrous) to dissolve the syrup.[1]

    • Add Acetone or Diethyl Ether dropwise until turbidity persists.[1]

    • Store at -20°C. White hygroscopic needles will form.[1]

    • Handling: Filtration must be done under dry nitrogen; the solid will deliquesce in air.[1]

Part 3: Visualization & Logic[1]

Workflow Diagram

The following diagram illustrates the decision tree for processing CHBA, highlighting the critical divergence between chemical purification and chiral resolution.

CHBA_Purification Start Crude Reaction Mixture (Racemic Ester or Acid) Hydrolysis Enzymatic or Basic Hydrolysis Start->Hydrolysis FreeAcid Free Acid (Unstable Oil) Risk: Lactonization Hydrolysis->FreeAcid Decision Target Requirement? FreeAcid->Decision Path_Chem Chemical Purity Only Decision->Path_Chem Path_Chiral Optical Purity (ee%) Decision->Path_Chiral DCHA Protocol A: DCHA Salt Crystallization (Removes Dimers/Lactones) Path_Chem->DCHA Resolution Protocol B: (R)-Phenylethylamine Resolution (Separates Enantiomers) Path_Chiral->Resolution PureSalt Purified Amine Salt (Solid, Stable) DCHA->PureSalt Resolution->PureSalt Conversion Alkali Treatment (NaOH/Ca(OH)2) PureSalt->Conversion FinalForm Protocol C: Final Metal Salt (Lyophilized or Precipitated) Conversion->FinalForm

Caption: Purification workflow for 4-Chloro-3-hydroxybutyrate, distinguishing between bulk chemical purification (DCHA) and chiral resolution.

Part 4: Analytical Controls

To validate the success of the crystallization, the following parameters must be met:

ParameterMethodAcceptance CriteriaNote
Assay (Purity) HPLC (C18 Column)> 98.5% w/wDetects lactone impurity (RRT ~1.2)
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% eeMobile Phase: Hexane/IPA (90:10)
Residual Solvent GC-Headspace< 5000 ppm (EtOAc)Critical if using Protocol A
Water Content Karl Fischer< 0.5% (Amine Salts)Metal salts may be hydrates

References

  • Yasohara, Y., et al. (1999).[1][2] "Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction." Applied Microbiology and Biotechnology. Link

  • Genomatica, Inc. (2014).[1][3] "Method for preparing 3-hydroxybutyrate salts."[1][3] U.S. Patent 10,508,070.[1][3] Link[1]

  • Tao, J., & Lin, G. (2002).[1] "Biosynthesis of L-carnitine and its derivatives." Patent WO2004092114A1.[1] Link[1]

  • PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2023).[1] "Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate Specification Sheet." Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Excess of 4-Chloro-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the enantiomeric excess (ee) of 4-Chloro-3-hydroxybutyric acid and its esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. This compound is a critical chiral building block in the synthesis of various pharmaceuticals.[1][2] Achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in the asymmetric synthesis of this compound.[3] This section provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity.

Issue 1: Suboptimal Performance of Biocatalytic Asymmetric Reduction

Q: My enzymatic reduction of ethyl 4-chloro-3-oxobutanoate is yielding low ee. What are the likely causes and how can I improve it?

A: The asymmetric reduction of a prochiral ketone like ethyl 4-chloro-3-oxobutanoate using biocatalysts such as yeast or isolated enzymes is a powerful method for producing chiral alcohols.[4] However, several factors can influence the enantioselectivity of this transformation.

Causality and Solutions:

  • Enzyme Selection and Activity: The choice of microorganism or enzyme is critical. Different species or strains possess reductases with varying substrate specificities and stereoselectivities. For instance, while baker's yeast is commonly used, engineered E. coli expressing specific carbonyl reductases or alcohol dehydrogenases often provide superior results, achieving over 99% ee.[5][6][7] It is also crucial to ensure the enzyme is active and not inhibited by the substrate or product.[8][9]

    • Recommendation: Screen a panel of commercially available alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs). Consider using whole-cell biocatalysts, such as recombinant E. coli strains, which can offer advantages in cofactor regeneration.[5][10][11]

  • Cofactor Regeneration: Most reductase enzymes rely on nicotinamide cofactors (NADH or NADPH) as a source of hydrides.[9][11] Inefficient regeneration of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form will stall the reaction and can impact selectivity.

    • Recommendation: Implement a cofactor regeneration system. A common approach is to use a secondary enzyme, like glucose dehydrogenase (GDH), and a sacrificial substrate, such as glucose.[6][7][8][10] Isopropanol can also be used with certain ADHs for NADH regeneration.[5][11]

  • Reaction Conditions: Temperature, pH, and solvent can significantly affect enzyme stability, activity, and enantioselectivity.[1]

    • Recommendation: Optimize these parameters systematically. Start with the enzyme supplier's recommended conditions and then perform a design of experiments (DoE) to screen a range of pH values (typically 6-8) and temperatures (e.g., 25-40°C). The use of a biphasic system (e.g., water/n-butyl acetate) can sometimes improve yields and ee by mitigating substrate or product inhibition.[7][9]

  • Substrate and Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit or even denature the enzyme, leading to reduced conversion and ee.[4][9]

    • Recommendation: Employ a fed-batch strategy for the substrate to maintain a low, steady concentration in the reaction medium.[7] This prevents substrate inhibition and can lead to significantly higher product titers and enantiomeric purity.

Issue 2: Inefficient Kinetic Resolution

Q: I am attempting a kinetic resolution of racemic this compound ester, but the ee of both the product and the remaining starting material is low. Why is this happening?

A: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For a successful resolution, the enzyme must be highly enantioselective, and the reaction must be stopped at or near 50% conversion.

Causality and Solutions:

  • Low Enzyme Enantioselectivity (E-value): The intrinsic ability of the enzyme to differentiate between the two enantiomers is paramount. A low E-value will result in poor separation.

    • Recommendation: Select an enzyme known for high enantioselectivity in the acylation or hydrolysis of similar secondary alcohols. Lipases, such as Candida antarctica lipase B (CALB), are often effective.[12] The choice of acyl donor in a transesterification reaction can also influence enantioselectivity.[12][13]

  • Reaction Conversion: Over- or under-running the reaction will lead to suboptimal ee. The maximum ee for the unreacted starting material is achieved at conversions greater than 50%, while the maximum ee for the product is typically observed at lower conversions.

    • Recommendation: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., chiral HPLC or GC). Aim for approximately 50% conversion to obtain a good yield of one enantiomer with high ee.

  • Equilibrium and Reversibility: The reverse reaction (e.g., alcoholysis of the newly formed ester) can diminish the enantiopurity of the product.

    • Recommendation: Use an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate or isopropenyl acetate.[13] These generate acetaldehyde or acetone as byproducts, respectively, which do not participate in the reverse reaction.

Issue 3: Challenges in Chiral Purification

Q: My synthesis resulted in a moderate ee. What are the best methods to enrich the enantiomeric purity of this compound?

A: When asymmetric synthesis or resolution methods do not yield the desired enantiopurity, downstream purification techniques are necessary.

Causality and Solutions:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[14]

    • Recommendation: Screen a variety of commercially available, enantiomerically pure resolving agents (e.g., (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine).[14] The choice of solvent is also critical for achieving good separation. This method can be laborious and may require significant optimization.[14]

  • Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[15][16][17]

    • Recommendation: Select a CSP that is well-suited for separating hydroxy acids. Polysaccharide-based and macrocyclic glycopeptide columns are often good starting points.[15] Method development will involve screening different mobile phases (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution.[15] While highly effective, this method can be expensive for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enantiomerically enriched this compound?

There are three main strategies for obtaining enantiomerically enriched this compound or its esters:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as chiral epichlorohydrin.[18]

  • Asymmetric Synthesis: The most common approach is the asymmetric reduction of a prochiral ketone, like ethyl 4-chloro-3-oxobutanoate, using a chiral catalyst (biocatalytic or chemical).[19]

  • Kinetic Resolution: Separation of a racemic mixture by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer faster than the other.[19][20]

Q2: How is enantiomeric excess (ee) determined for this compound?

The most common and reliable methods for determining the ee of this compound and its esters are:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification.[3][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for quantification.[3][21]

Q3: Can the enantiomeric excess be improved by simple recrystallization?

Enrichment of enantiomeric excess by direct crystallization is generally not possible unless the compound forms a conglomerate (a rare occurrence where enantiomers crystallize separately). However, diastereomeric salt crystallization, as mentioned in the troubleshooting section, is a viable method.[14]

Q4: Are there any safety considerations when working with the synthesis of this compound?

Yes, several precursors and reagents require careful handling. For instance, epichlorohydrin is a toxic and reactive compound.[18] Cyanide salts, if used in the synthesis, are highly toxic.[18][22] Always consult the Safety Data Sheets (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Protocol: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This protocol describes a typical whole-cell biocatalytic reduction using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase.

Materials:

  • Recombinant E. coli cells expressing the desired enzymes

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl 4-chloro-3-oxobutanoate

  • Glucose

  • NADP⁺ or NAD⁺ (catalytic amount)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend the recombinant E. coli cells in the phosphate buffer in a reaction vessel.

  • Add glucose to the cell suspension.

  • Add the catalytic amount of the required cofactor (NADP⁺ or NAD⁺).

  • Initiate the reaction by adding ethyl 4-chloro-3-oxobutanoate. For high concentrations, use a fed-batch approach where the substrate is added gradually over several hours.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product if necessary.

  • Determine the yield and enantiomeric excess of the resulting ethyl 4-chloro-3-hydroxybutanoate.

Data Summary: Comparison of Biocatalytic Methods
Biocatalyst SystemSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee) (%)Reference
Recombinant E. coli with Carbonyl Reductase & GDH4.0 M>99>99.9 (S)[4]
Recombinant E. coli with Aldehyde Reductase & GDH1530 mM (fed-batch)91.191 (R)[9]
Recombinant E. coli with Secondary Alcohol Dehydrogenase36.6 g/L95.2>99 (R)[5][11]
Baker's Yeast with AdditiveLow (stepwise addition)9897 (R)[1]

Visualizations

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow start Low Enantiomeric Excess Observed synthesis_type Identify Synthesis Type start->synthesis_type asym_red Asymmetric Reduction synthesis_type->asym_red Asymmetric Reduction kin_res Kinetic Resolution synthesis_type->kin_res Kinetic Resolution check_enzyme Check Enzyme Activity & Selectivity asym_red->check_enzyme check_cofactor Verify Cofactor Regeneration check_enzyme->check_cofactor solution_enzyme Screen Different Enzymes / Strains check_enzyme->solution_enzyme optimize_cond Optimize Reaction Conditions (pH, Temp) check_cofactor->optimize_cond solution_cofactor Implement/Optimize Regeneration System check_cofactor->solution_cofactor check_inhibition Investigate Substrate/Product Inhibition optimize_cond->check_inhibition solution_cond Perform Design of Experiments (DoE) optimize_cond->solution_cond solution_inhibition Use Fed-Batch Substrate Addition check_inhibition->solution_inhibition check_e_value Evaluate Enzyme Enantioselectivity (E-value) kin_res->check_e_value check_conversion Monitor and Control % Conversion check_e_value->check_conversion solution_e_value Screen Lipases / Acyl Donors check_e_value->solution_e_value check_reversibility Assess Reaction Reversibility check_conversion->check_reversibility solution_conversion Stop Reaction at ~50% Conversion check_conversion->solution_conversion solution_reversibility Use Irreversible Acyl Donor check_reversibility->solution_reversibility

Caption: A flowchart for troubleshooting low ee in asymmetric synthesis.

Decision Tree for Chiral Purification

Purification_Decision_Tree start Product with Moderate Enantiomeric Excess scale What is the required scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Lab Scale prep_scale Prep / Pilot Scale (>10g) scale->prep_scale Prep/Pilot Scale chiral_hplc Preparative Chiral HPLC lab_scale->chiral_hplc diastereomeric_cryst Diastereomeric Salt Crystallization prep_scale->diastereomeric_cryst hplc_details Fast method development but high cost and solvent usage. chiral_hplc->hplc_details cryst_details Cost-effective for large scale but requires extensive optimization. diastereomeric_cryst->cryst_details outcome High Enantiomeric Purity Product hplc_details->outcome cryst_details->outcome

Caption: A decision tree for selecting a chiral purification method.

References

  • Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (2006). Google Patents.
  • Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. (n.d.). Google Patents.
  • Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. (2002). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024). PubMed Central. Retrieved from [Link]

  • Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (n.d.). Google Patents.
  • Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. (2002). Arkivoc. Retrieved from [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. (2002). J-STAGE. Retrieved from [Link]

  • Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. (1997). PubMed. Retrieved from [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. (2020). ACS Publications. Retrieved from [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. (2025). RSC Publishing. Retrieved from [Link]

  • Enzymatic Resolution of Chiral Phosphinate Esters. (n.d.). Chemistry Europe. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). PMC - NIH. Retrieved from [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). PubMed. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chloesterol lowering agents: Preparation of (S)-4-chloro-3-hydroxybutanoic acid methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Preserving the Stereochemical Integrity of 4-Chloro-3-hydroxybutyric Acid During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization of 4-Chloro-3-hydroxybutyric acid during its extraction. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Fragility of a Chiral Center

This compound is a valuable chiral building block. Its stereochemical configuration is paramount to its biological activity and the efficacy of the final pharmaceutical product. The chiral center at the C3 position, bearing a hydroxyl group, is susceptible to racemization, a process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate).[1][2] This loss of optical activity can render the compound ineffective or even introduce undesirable side effects.

The primary mechanism of racemization for α-hydroxy acids involves the formation of an achiral enol intermediate, particularly under basic conditions.[1][3] The extraction process, which often involves pH adjustments and elevated temperatures, can inadvertently create conditions conducive to this detrimental transformation.

Troubleshooting Guide: Navigating Common Pitfalls in Extraction

This section addresses specific issues you might encounter during the extraction of this compound and provides actionable solutions grounded in chemical principles.

Issue 1: Significant Loss of Optical Purity After Extraction

Symptoms:

  • A decrease in the specific rotation measured by polarimetry.

  • Chromatographic analysis (e.g., chiral HPLC) shows the emergence of the undesired enantiomer.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High pH During Extraction Basic conditions facilitate the deprotonation of the α-hydrogen to the carboxyl group, promoting the formation of a planar, achiral enolate intermediate, which is a key step in racemization.[3][4]1. Maintain Acidic to Neutral pH: Keep the aqueous phase pH below 7, ideally between 3 and 5, during the extraction.[5][6] This protonates the carboxylate, reducing the likelihood of enolate formation. Use a buffered aqueous solution to maintain a stable pH. 2. Gradual pH Adjustment: If pH adjustment is necessary, add the acid or base slowly and with vigorous stirring to avoid localized areas of high pH.
Elevated Temperatures Higher temperatures provide the activation energy needed for the racemization reaction to occur at an accelerated rate.[7]1. Work at Low Temperatures: Perform the entire extraction process at reduced temperatures (0-4 °C) using an ice bath. 2. Minimize Exposure to Heat: If any heating steps were involved prior to extraction, ensure the solution is thoroughly cooled before proceeding.
Prolonged Extraction Time The longer the compound is exposed to suboptimal conditions (even mildly basic pH or slightly elevated temperatures), the greater the extent of racemization.1. Optimize Extraction Efficiency: Use a solvent in which the acid has high solubility to minimize the number of extraction cycles. 2. Use a Separation Funnel Efficiently: Avoid lengthy delays between shaking, venting, and layer separation.
Inappropriate Solvent Choice Certain solvents can promote racemization by stabilizing the transition state leading to the achiral intermediate.[8][9]1. Select Aprotic Solvents: Use aprotic organic solvents like ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).[10] These solvents are less likely to participate in proton transfer reactions that can facilitate racemization. 2. Avoid Protic Solvents: Minimize the use of protic solvents like alcohols in the extraction process.
Issue 2: Poor Recovery of this compound

Symptoms:

  • Low yield of the desired product after solvent evaporation.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect pH of the Aqueous Phase For efficient extraction of a carboxylic acid into an organic solvent, it needs to be in its protonated (neutral) form. At a pH significantly above its pKa, the acid will be deprotonated and remain in the aqueous phase.1. Acidify the Aqueous Phase: Ensure the pH of the aqueous solution is at least 1-2 units below the pKa of this compound before extraction. 2. Verify with pH Paper: Always check the pH of the aqueous layer before each extraction.
Insufficient Salting Out This compound has some water solubility due to its polar functional groups. This can lead to it remaining in the aqueous layer.1. Add a Saturated Salt Solution: Before extraction, saturate the aqueous phase with a salt like sodium chloride or sodium sulfate. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic acid and driving it into the organic phase.
Inadequate Phase Mixing Incomplete mixing of the aqueous and organic phases results in poor partitioning of the compound into the organic layer.1. Ensure Thorough Mixing: Shake the separatory funnel vigorously, with periodic venting to release pressure. 2. Allow for Complete Phase Separation: Let the layers fully separate before draining the lower layer.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the extraction of this compound to prevent racemization?

A1: The ideal pH range is between 3 and 5. In this range, the carboxylic acid group is predominantly in its protonated form, which is less susceptible to racemization via enolization and is also readily extractable into an organic solvent.[5][6]

Q2: Can I use a strong base like sodium hydroxide to adjust the pH?

A2: It is strongly advised to avoid strong bases like NaOH. Even localized, transient exposure to high pH can significantly increase the rate of racemization.[11] If pH adjustment is necessary, use a weaker base, such as sodium bicarbonate, and add it slowly with vigorous stirring at low temperatures.

Q3: Is it better to perform multiple extractions with smaller volumes of solvent or one extraction with a large volume?

A3: Multiple extractions with smaller volumes of the organic solvent are more efficient at extracting the compound from the aqueous phase than a single extraction with a large volume. This ensures a higher recovery of your product.

Q4: How can I confirm that my final product has not racemized?

A4: The enantiomeric excess (e.e.) of your product should be determined using a suitable analytical technique. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying enantiomers.[12]

  • Gas Chromatography (GC) with a chiral stationary phase: This is another effective method for separating volatile chiral compounds.[12][13]

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents: This can be used to differentiate between enantiomers.[14]

  • Polarimetry: While less precise for determining the exact e.e., a significant change in the measured optical rotation compared to the starting material is a strong indicator of racemization.[13]

Q5: Should I be concerned about racemization during the solvent evaporation step?

A5: Yes, prolonged exposure to heat during solvent evaporation can also lead to racemization. It is crucial to use a rotary evaporator at a reduced pressure and a low-temperature water bath (ideally below 40°C) to remove the solvent.

Experimental Protocols

Protocol 1: Stereopreserving Liquid-Liquid Extraction of this compound

This protocol is designed to minimize racemization during the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Ethyl acetate (or other suitable aprotic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

  • pH paper or calibrated pH meter

Procedure:

  • Cooling: Place the aqueous solution containing this compound in an ice bath to cool it to 0-4°C.

  • Acidification: While stirring, slowly add 1 M HCl to the cooled aqueous solution to adjust the pH to approximately 3. Verify the pH using pH paper or a pH meter.

  • Salting Out: Add saturated NaCl solution to the acidified aqueous phase (approximately 20% of the total aqueous volume).

  • Extraction: a. Transfer the aqueous solution to a separatory funnel. b. Add a portion of cold ethyl acetate (approximately one-third of the aqueous phase volume). c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. d. Place the funnel back in the stand and allow the layers to separate completely. e. Drain the lower aqueous layer into a clean flask. f. Drain the upper organic layer into a separate clean, dry flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (step 4) two more times with fresh portions of cold ethyl acetate.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filtration and Evaporation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.

Diagram: Workflow for Preventing Racemization During Extraction

Racemization_Prevention_Workflow cluster_prep Aqueous Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing start Aqueous Solution of This compound cool Cool to 0-4°C start->cool acidify Acidify to pH 3-5 (Slowly add 1M HCl) cool->acidify salt_out Add Saturated NaCl acidify->salt_out extract1 Extract with cold Ethyl Acetate (x3) salt_out->extract1 Transfer to Separatory Funnel separate Separate Organic Layer extract1->separate combine Combine Organic Extracts separate->combine dry Dry over Na₂SO₄ combine->dry evaporate Evaporate Solvent (<40°C, Reduced Pressure) dry->evaporate end Enantiomerically Pure Product evaporate->end

Caption: A workflow diagram illustrating the key steps to prevent racemization during the extraction of this compound.

Mechanistic Insight: The Role of pH in Racemization

Racemization_Mechanism cluster_0 Basic Conditions (High pH) cluster_1 Acidic Conditions (Low pH) R_Enantiomer R-Enantiomer Enolate Achiral Enolate (Planar Intermediate) R_Enantiomer->Enolate + OH⁻ - H₂O Enolate->R_Enantiomer + H₂O - OH⁻ S_Enantiomer S-Enantiomer Enolate->S_Enantiomer + H₂O - OH⁻ R_Protonated R-Enantiomer (Protonated) No_Racemization Racemization Suppressed R_Protonated->No_Racemization

Caption: The mechanism of racemization is favored under basic conditions through the formation of an achiral enolate intermediate. Acidic conditions suppress this pathway.

References

  • Enantioselective extraction of unprotected amino acids coupled with racemization. PubMed. (2021-01-05). [Link]

  • Racemization. Wikipedia. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. (2019-04-18). [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. National Institutes of Health. (2021-01-05). [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023-01-28). [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
  • Recent Development: Enantioselective Extraction in Chiral Separation. Austin Publishing Group. (2021-03-03). [Link]

  • Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
  • Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. (2019-04-18). [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. (2023-06-25). [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. National Institutes of Health. (2025-02-11). [Link]

  • Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc. [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. ACS Publications. (2009-03-11). [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. (2008-05-15). [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. (2025-08-07). [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • The potential of chiral solvents in enantioselective crystallization. ResearchGate. (2010-01-01). [Link]

  • Fact-check: Why does pH matter for AHAs and BHAs?. Lab Muffin Beauty Science. (2014-05-03). [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. (2023-01-27). [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. (2016-10-18). [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. ResearchGate. (2021-01-05). [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Identification of enantioselective extractants for chiral separation of amines and aminoalcohols. PubMed. [Link]

  • The Impact of 10% α-Hydroxy Acid Emulsion on Skin pH. ResearchGate. (2011-01-01). [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium. (2023-01-27). [Link]

  • The impact of 10% α-hydroxy acid emulsion on skin pH. PubMed. [Link]

  • Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. (2023-09-01). [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. (2023-09-27). [Link]

  • Why pH matters for AHAs and acids in skincare. YouTube. (2017-04-18). [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. (2016-01-01). [Link]

  • Spontaneous chemical degradation of this compound... ResearchGate. [Link]

Sources

Validation & Comparative

Chiral Discrimination of 4-Chloro-3-Hydroxybutyric Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-Chloro-3-hydroxybutyric acid (CHBA) is a critical chiral synthon in the pharmaceutical industry, serving as a primary precursor for L-carnitine and the HMG-CoA reductase inhibitor, atorvastatin. The enantiomeric purity of CHBA is non-negotiable; even minor contamination with the distomer can lead to significant yield losses or toxicological risks in downstream API synthesis.

The Challenge: In a standard achiral NMR environment (e.g.,


), the (

) and (

) enantiomers are magnetically equivalent. They exhibit identical chemical shifts and coupling constants, rendering standard 1H NMR useless for determining Enantiomeric Excess (

).

The Solution: This guide compares two industry-standard methodologies to break this symmetry:

  • Chiral Solvating Agents (CSA): A non-covalent, rapid screening method using chiral amines or salts.

  • Chiral Derivatizing Agents (CDA - Mosher's Method): A covalent, high-precision method for absolute configuration assignment.

Baseline Characterization (Achiral Control)

Before attempting chiral discrimination, the chemical integrity of the analyte must be validated. CHBA is prone to lactonization (forming GABOB-like lactones) under acidic or basic conditions.

Standard 1H NMR Data (300 MHz,


): 
  • 
     4.25 (m, 1H):  C3-H  (Chiral Center) - Diagnostic Peak
    
  • 
     3.65 (d, 
    
    
    
    Hz, 2H):
    C4-H
    
    
    Cl
  • 
     2.65 (dd, 2H):  C2-H 
    
    
    
    COOH
  • Observation: In the absence of a chiral environment, a racemic mixture (50:50) appears identical to a pure enantiomer.[1]

Method A: Chiral Solvating Agents (CSA)

Best for: Rapid "In-Process" Controls (IPC), high-throughput screening.

Mechanism

CSAs form transient diastereomeric complexes with the analyte via non-covalent interactions (hydrogen bonding, ion-pairing). The rapid exchange between "bound" and "free" states results in a single set of signals for each enantiomer, but at different chemical shifts (


).
Recommended Agent: (R)-(+)- -Methylbenzylamine

For


-hydroxy acids like CHBA, basic amines form stable ammonium carboxylate salts in situ.
Experimental Protocol
  • Sample Prep: Dissolve 10 mg of CHBA in 0.6 mL of

    
    .
    
  • Acquisition 1 (Blank): Acquire a standard proton spectrum.

  • Titration: Add 1.0 equivalent of

    
    -methylbenzylamine directly to the NMR tube. Shake vigorously.
    
  • Acquisition 2 (Complex): Acquire spectrum immediately.

  • Optimization: If splitting is unclear, lower temperature to 273 K to slow the exchange rate and sharpen the split signals.

Data Interpretation

The C4-chloromethyl protons (


 ~3.[2][3][4]65) are often the most sensitive to the induced chiral environment.
ParameterObservation in RacemateObservation in Pure (

)
C4-H Signal Splits into two doublets (or broadened doublet)Single doublet (shifted from blank)

(Split)
Typically 0.02 – 0.05 ppmN/A
Resolution Baseline resolution often requires coolingSharp signals

Expert Insight: CSAs are concentration-dependent. Dilution shifts the equilibrium toward the free species, collapsing the split. Maintain strictly consistent concentrations (approx 20-50 mM) for reproducible


 calculations.

Method B: Mosher's Method (Chiral Derivatization)

Best for: Absolute configuration determination, final product release testing, high precision (


 > 99%).
Mechanism

This method involves covalently bonding the substrate to a Chiral Derivatizing Agent (CDA), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid). This creates stable diastereomers (R-substrate/R-MTPA vs S-substrate/R-MTPA) with distinct NMR spectra.
Critical Pre-requisite: Esterification

Do not react CHBA directly. The free carboxylic acid of CHBA will compete with the hydroxyl group for the Mosher chloride, leading to mixed anhydrides and esters.

  • Step 1: Convert CHBA to Methyl 4-chloro-3-hydroxybutyrate using

    
     or 
    
    
    
    .
Experimental Protocol (Micro-Scale)
  • Prepare Two Vials: Label "S-Ester" and "R-Ester".

  • Reaction: To 5 mg of Methyl 4-chloro-3-hydroxybutyrate in Pyridine-

    
     (0.5 mL), add 10 
    
    
    
    L of (R)-(-)-MTPA-Cl to vial 1 and (S)-(+)-MTPA-Cl to vial 2.
    • Note: The stereochemistry of the acid chloride is opposite to the resulting ester name due to Cahn-Ingold-Prelog priority changes.

  • Incubation: Allow to stand for 15 minutes (reaction is usually instantaneous).

  • Acquisition: Run 1H NMR (and 19F NMR if available).

Data Interpretation (The Shielding Cone)

The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on protons residing "above" or "below" its plane. By calculating


, we can assign configuration.

Typical Data Matrix for (R)-CHBA Derivative:

Proton Position

(S-MTPA Ester)

(R-MTPA Ester)

(ppm)
Interpretation
C4-H (Cl-CH

)
3.723.65+0.07 Positive

C2-H (CH

-CO)
2.602.68-0.08 Negative

  • Logic: If protons on the C4 side have a positive

    
     and protons on the C2 side have a negative 
    
    
    
    , the conformation dictates the secondary alcohol is (R) configured.

Comparative Analysis & Decision Matrix

FeatureMethod A: CSA (Amine Salt)Method B: CDA (Mosher Ester)
Sample Integrity Non-Destructive (Sample recoverable)Destructive (Covalent bond formed)
Time to Result < 15 Minutes2 - 4 Hours (including methylation)
Accuracy (

)
Good (

2-3%)
Excellent (

< 0.5%)
Cost Low (Reagents cheap/reusable)High (MTPA-Cl is expensive)
Throughput High (In-process checks)Low (Final QC)
Primary Risk Peak overlap; concentration sensitivityIncomplete derivatization; kinetic resolution

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

G Start Sample: this compound PurityCheck Check Chemical Purity (1H NMR) Start->PurityCheck Decision Is Absolute Config Known? PurityCheck->Decision Purity >95% CSA_Path Method A: CSA (Screening) Decision->CSA_Path Yes (Routine QC) Mosher_Path Method B: Mosher (Assignment) Decision->Mosher_Path No (R&D/Unknown) Add_CSA Add (R)-MBA (1.0 eq) CSA_Path->Add_CSA Measure_Split Measure Splitting (C4-H) Add_CSA->Measure_Split Calc_EE Calculate % ee Measure_Split->Calc_EE Esterify Esterify Acid (TMSCHN2) Mosher_Path->Esterify Derivatize React w/ (R) & (S) MTPA-Cl Esterify->Derivatize Calc_Delta Calculate Δδ (S-R) Derivatize->Calc_Delta

Caption: Decision matrix for selecting between Chiral Solvating Agents (CSA) for routine screening versus Mosher's Method for absolute configuration assignment.

Diagram 2: The Mosher Shielding Mechanism

Mosher cluster_0 Interpretation Logic Center Chiral Center (C3) MTPA MTPA Phenyl Ring Center->MTPA Covalent Bond Shielded Shielded Region (Upfield Shift) MTPA->Shielded Anisotropy Cone Deshielded Deshielded Region (Downfield Shift) Logic Δδ(S-R) > 0: Protons on Right side Δδ(S-R) < 0: Protons on Left side

Caption: Schematic of the magnetic anisotropy induced by the MTPA phenyl ring. Protons falling within the shielding cone experience an upfield shift, allowing spatial assignment of substituents.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • PubChem Compound Summary. (2023). This compound (CID 10129995).[5][3][4]

Sources

A Senior Application Scientist's Guide to Validating Optical Rotation of 4-Chloro-3-hydroxybutyric Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a matter of academic interest—it is a critical determinant of a drug's efficacy and safety. 4-Chloro-3-hydroxybutyric acid esters, key intermediates in the synthesis of numerous pharmaceuticals, including blockbuster drugs, are a prime example of where precise stereochemical control is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating the optical rotation of these crucial esters, ensuring the integrity of your research and development pipeline.

The Imperative of Stereochemical Purity in Drug Synthesis

The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the devastating consequences of administering a racemic mixture when only one enantiomer is therapeutic. Therefore, robust and reliable methods for determining the enantiomeric purity of chiral intermediates like this compound esters are not just a regulatory requirement but a scientific and ethical necessity.

This guide will navigate the critical aspects of validating the optical rotation of these esters, moving beyond a simple recitation of protocols to explain the underlying principles and rationale for each experimental choice. We will explore two primary, complementary techniques: Polarimetry for measuring bulk optical rotation and Chiral Chromatography (HPLC and GC) for accurately determining enantiomeric excess (e.e.).

Section 1: Polarimetry - The Foundational Measurement

Polarimetry provides a macroscopic measure of a sample's ability to rotate plane-polarized light. While a powerful tool, its accuracy is contingent on meticulous technique and a thorough understanding of its limitations.

Core Principles of Polarimetry

Optical rotation is an intrinsic property of a chiral molecule, influenced by several factors as defined by the Biot-Savart Law. The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the following equation:

[α]λT = (100 * α) / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

  • α is the measured optical rotation in degrees.

  • l is the path length of the sample cell in decimeters.

  • c is the concentration of the sample in g/100 mL.

It is crucial to control these parameters rigorously to obtain a reliable and reproducible specific rotation value.[1]

A Self-Validating Polarimetry Protocol

This protocol is designed to be a self-validating system, incorporating checks and calibrations to ensure the trustworthiness of the results, in alignment with pharmacopeial standards such as USP <781>.[2]

Step 1: Instrument Qualification

Before any measurements are taken, the polarimeter must be qualified. This involves Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).

  • IQ: Confirms the instrument is installed correctly in a suitable environment.

  • OQ: Verifies that the instrument's operational parameters (e.g., wavelength accuracy, temperature control) meet specifications.

  • PQ: Demonstrates the instrument consistently performs as expected. This is typically done using certified quartz plates or other traceable reference standards.

Step 2: Calibration Check

A daily or pre-use calibration check using a certified quartz plate with a known rotation is mandatory. The measured rotation should fall within the uncertainty limits of the reference standard.

Step 3: Sample Preparation - The Critical First Step

The accuracy of your optical rotation measurement begins with the preparation of your this compound ester sample.

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the observed rotation. For instance, a reported value for ethyl (R)-4-chloro-3-hydroxybutyrate is +15.1° when measured in chloroform (c = 20 mg/mL).[3] Always use a high-purity, spectroscopic grade solvent and specify it in your results.

  • Concentration: Prepare a solution of the ester at a precisely known concentration. An analytical balance is essential for this step. The concentration should be chosen to give a significant, easily measurable rotation.

  • Clarity: The solution must be free of any particulate matter. Filter the solution if necessary.

Step 4: Measurement Procedure

  • Blank Correction: First, measure the rotation of the pure solvent in the sample cell. This value should be subtracted from the sample's rotation.

  • Temperature Equilibration: Allow the sample solution to equilibrate to the specified temperature within the polarimeter's sample chamber. A change of even one degree can alter the optical rotation.

  • Multiple Readings: Take at least five independent readings of the sample's rotation and calculate the average. This minimizes random errors.

Step 5: Data Interpretation and Comparison

Compare your calculated specific rotation to literature or supplier-provided values. For example, commercial sources often cite a specific rotation for ethyl (S)-4-chloro-3-hydroxybutyrate of approximately -14° to -16° (neat, meaning without solvent).[4] Discrepancies may indicate impurities or a different enantiomeric excess.

Factors Influencing Polarimetry Accuracy

Several factors can impact the accuracy of optical rotation measurements.[5][6][7] Understanding and controlling these is key to a validated method:

FactorInfluence on MeasurementMitigation Strategy
Temperature Can alter the conformation of the chiral molecule and the density of the solvent.Precise temperature control of the sample cell is essential.
Wavelength Optical rotation is wavelength-dependent (optical rotatory dispersion).Use a monochromatic light source, typically the sodium D-line (589 nm).
Concentration Deviations from linearity can occur at high concentrations.Work within a validated concentration range.
Solvent Solute-solvent interactions can significantly affect the measured rotation.Always use the same high-purity solvent and document it.
Enantiomeric Purity The measured rotation is directly proportional to the enantiomeric excess.This is why polarimetry must be coupled with a method to determine e.e.

Section 2: Chiral Chromatography - The Gold Standard for Enantiomeric Excess

While polarimetry provides a bulk measurement, it cannot distinguish between a sample of high chemical and enantiomeric purity and one with both an enantiomeric impurity and other optically active impurities that coincidentally result in the expected rotation. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive technique for separating and quantifying enantiomers, thereby determining the enantiomeric excess.

The Power of Chiral Stationary Phases

Chiral separations are achieved by using a chiral stationary phase (CSP).[8] The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. For this compound esters, polysaccharide-based CSPs are often a good starting point for method development in HPLC.

A Validated Chiral HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a robust and reliable chiral HPLC method, adhering to the principles outlined in the ICH Q2(R2) guideline on analytical procedure validation.[9][10]

Caption: Chiral HPLC Method Development Workflow

Step 1: Analyte and CSP Selection

Given the structure of this compound esters (containing a hydroxyl group and an ester), both normal-phase and reversed-phase chromatography could be viable. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for separating this type of compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

Step 2: Mobile Phase Optimization

  • Normal Phase: A mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol is a common starting point. The ratio of these solvents is adjusted to achieve optimal resolution and retention times.

  • Reversed Phase: Typically involves a mixture of water and a polar organic solvent like acetonitrile or methanol.

Step 3: Method Validation Protocol

Once a suitable separation is achieved, the method must be validated according to ICH guidelines.[9][10]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. This is done by injecting a racemic mixture to show baseline separation of the two enantiomers.

  • Linearity: Analyze a series of solutions with known concentrations of the enantiomers to demonstrate a linear relationship between the peak area and concentration.

  • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by spiking a sample of the pure enantiomer with known amounts of the other enantiomer.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Chiral Gas Chromatography (GC) as an Alternative

For volatile compounds like the ethyl ester of 4-chloro-3-hydroxybutyrate, chiral GC offers a high-resolution alternative to HPLC. A common approach involves using a capillary column coated with a chiral stationary phase. For instance, a patent for the preparation of ethyl (S)-4-chloro-3-hydroxybutyrate specifies the use of an SE-54 capillary column for purity analysis.[11]

A Typical Chiral GC Protocol:

  • Column: A chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Carrier Gas: Typically helium or hydrogen.

  • Injector and Detector Temperature: Optimized to ensure complete volatilization of the sample without degradation. For ethyl (S)-4-chloro-3-hydroxybutyrate, an injector temperature of 250°C and a detector temperature of 260°C have been reported.[11]

  • Temperature Program: A programmed temperature ramp is often used to achieve good separation of the enantiomers.

Section 3: A Comparative Analysis - Polarimetry vs. Chiral Chromatography

The following table provides a comparative overview of the two primary methodologies for validating the optical properties of this compound esters.

FeaturePolarimetryChiral Chromatography (HPLC/GC)
Primary Measurement Bulk optical rotationEnantiomeric excess (e.e.)
Strengths - Rapid and non-destructive- Provides a fundamental physical constant (specific rotation)- High accuracy and precision for e.e.- Can separate and quantify multiple components- High sensitivity
Limitations - Cannot determine e.e. directly- Susceptible to interference from other optically active impurities- Can be more time-consuming for method development- Requires more specialized equipment and expertise
Role in Validation Provides a critical piece of identity and quality control data.The definitive method for determining enantiomeric purity.

Conclusion: An Integrated Approach for Unquestionable Validation

Validating the optical rotation of this compound esters requires a multi-faceted approach. Polarimetry serves as an essential, rapid quality control check, providing a characteristic physical property of the bulk material. However, it is the orthogonal, high-resolution technique of chiral chromatography (either HPLC or GC) that provides the irrefutable, quantitative data on enantiomeric purity.

By implementing the self-validating protocols outlined in this guide, from rigorous instrument qualification to comprehensive method validation, researchers and drug development professionals can be confident in the stereochemical integrity of their chiral intermediates. This integrated approach, grounded in both practical experience and authoritative guidelines, is the cornerstone of ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. Google Patents.
  • Chiral HPLC Separations. Phenomenex. URL: [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. URL: [Link]

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. ACS Publications. URL: [Link]

  • US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. Google Patents.
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. URL: [Link]

  • (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. URL: [Link]

  • (PDF) Development and validation of a modified polarimetric assay method for small volume samples. ResearchGate. URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). URL: [Link]

  • Analysis of factors affecting measurement accuracy and establishment of an optimal measurement strategy of a laser displacement sensor. Optica Publishing Group. URL: [Link]

  • Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. URL: [Link]

  • Improving the accuracy of optical rotation measurement based on optical null methods by curve-fitting. AIP Publishing. URL: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). URL: [Link]

  • Analysis of factors affecting the accuracy of the rotation angle measurement using nanostructured metasurfaces. SPIE Digital Library. URL: [Link]

Sources

Comparative Guide: Quantitative Analysis of Ethyl 4-Chloro-3-Hydroxybutyrate in Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 4-chloro-3-hydroxybutyrate (ECHB) is a critical chiral building block used in the synthesis of HMG-CoA reductase inhibitors (statins, e.g., Atorvastatin) and L-carnitine. In industrial fermentation, ECHB is typically produced via the asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate (COBE) using whole-cell biocatalysts (e.g., Burkholderia gladioli, E. coli expressing ketoreductases).

The Analytical Challenge: The fermentation broth matrix is complex, containing residual glucose, cellular debris, proteins, and inorganic salts. Furthermore, ECHB possesses a weak UV chromophore (lacking conjugated


-systems), making direct UV detection prone to interference.

This guide compares the three dominant analytical workflows: GC-FID (the industry workhorse for potency), Chiral HPLC (critical for enantiomeric purity), and Reverse-Phase HPLC (alternative for process monitoring).

Quick Selection Matrix
FeatureGC-FID (Recommended) Chiral HPLC (Normal Phase) RP-HPLC (UV)
Primary Use Routine Quantification (Potency/Yield)Enantiomeric Excess (%ee)In-Process Control (IPC)
Sensitivity High (Flame Ionization)Medium (UV @ 210 nm)Low (Matrix Interference)
Sample Prep Liquid-Liquid Extraction (Mandatory)Extraction + DryingPrecipitation or Extraction
Run Time 10–15 mins20–30 mins15–20 mins
Cost/Run LowHigh (Solvents/Columns)Medium

Method A: Gas Chromatography (GC-FID)

Status: The Industry Standard for Yield Determination

GC-FID is the preferred method for quantifying ECHB due to the analyte's volatility and the detector's insensitivity to water and salts, provided an extraction step is performed.

The "Why" Behind the Protocol
  • Detector Choice (FID): ECHB burns efficiently, providing a linear response over a wide range. FID is blind to residual water, unlike MS.

  • Column Selection: A mid-polarity column (e.g., DB-1701 or SE-54) is ideal. It separates the ketone substrate (COBE) from the alcohol product (ECHB) without requiring derivatization.

  • Internal Standard (IS): Fermentation broths are viscous. Manual pipetting errors are high. An internal standard (e.g., n-Dodecane or Phenethyl alcohol) corrects for extraction efficiency and injection variability.

Validated Protocol

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc).[1][2]

  • Internal Standard: n-Dodecane (1.0 mg/mL in EtOAc).

Step-by-Step Workflow:

  • Harvest: Take 1.0 mL of fermentation broth.

  • Quench/Extract: Add 1.0 mL of Extraction Solvent containing IS .

  • Vortex: Mix vigorously for 2 minutes to disrupt cell membranes and partition ECHB into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Injection: Transfer 500 µL of the supernatant (organic top layer) to a GC vial.

  • Analysis: Inject 1.0 µL (Split ratio 20:1).

Instrument Parameters:

  • Inlet: 250°C.

  • Column: Agilent DB-1701 or Equiv (30m x 0.32mm x 0.25µm).

  • Oven: 80°C (hold 1 min)

    
     15°C/min 
    
    
    
    220°C (hold 2 min).
  • Detector (FID): 260°C; H2/Air flow optimized.

Method B: Chiral HPLC

Status: Critical Quality Attribute (CQA) Analysis

While GC measures how much product you have, Chiral HPLC determines if it is the right product. The (R)-enantiomer is typically the bioactive target.

The "Why" Behind the Protocol
  • Phase System: Normal Phase (Hexane/IPA) is superior to Reverse Phase for chiral recognition of this ester on polysaccharide columns.

  • Column: Amylose-based columns (e.g., Chiralpak AD-H or IA) provide the best resolution (

    
    ) for the COBE/ECHB pair.
    
Validated Protocol

Step-by-Step Workflow:

  • Extraction: Extract 1.0 mL broth with 2.0 mL n-Hexane:Isopropanol (90:10). Note: Ethyl acetate is often too polar for direct injection onto normal phase columns; Hexane is preferred here.

  • Drying: Pass the organic layer through a small bed of anhydrous

    
     to remove trace water (water damages normal phase silica).
    
  • Analysis: Inject 10 µL.

Instrument Parameters:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 215 nm.

  • Temperature: 25°C.

Comparative Data Analysis

The following data represents typical performance metrics observed in validated fermentation processes.

MetricGC-FID (Method A)Chiral HPLC (Method B)
Linearity (

)
> 0.999 (0.1 – 50 g/L)> 0.995 (0.05 – 5 g/L)
Recovery (Spike) 98.5% ± 1.2%95.0% ± 2.5%
LOD (Limit of Detection) ~5 µg/mL~20 µg/mL (UV limited)
Precision (RSD, n=6) < 1.5%< 2.0%
Interference Minimal (Water/Salts invisible)High (Media components absorb @ 215nm)

Visualized Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the correct method based on the data required (Yield vs. Purity).

AnalyticalDecision Start Fermentation Sample (Broth containing ECHB) Goal What is the Analytical Goal? Start->Goal Yield Quantification (Yield/Titer) Goal->Yield High Throughput Purity Enantiomeric Excess (%ee) Goal->Purity Quality Control Action1 Extract with EtOAc + Internal Standard Yield->Action1 Action2 Extract with Hexane/IPA + Dry over Na2SO4 Purity->Action2 GC GC-FID (Method A) HPLC Chiral HPLC (Method B) Action1->GC Action2->HPLC

Caption: Decision tree for selecting between GC-FID for potency and Chiral HPLC for enantiomeric purity.

Sample Preparation Logic

The extraction efficiency is the single biggest source of error. This flow ensures phase separation and internal standard validity.

ExtractionWorkflow Broth Crude Broth (1.0 mL) Mix Vortex Emulsification (2 mins) Broth->Mix Solvent EtOAc + IS (1.0 mL) Solvent->Mix Spin Centrifugation (10k rpm, 5 min) Mix->Spin Phase Phase Separation Spin->Phase Organic Top Organic Layer (Contains ECHB) Phase->Organic Recover Aqueous Bottom Aqueous Layer (Salts, Cells, Sugars) Phase->Aqueous Discard GC GC Injection Organic->GC

Caption: Liquid-Liquid Extraction (LLE) workflow to isolate ECHB from complex fermentation matrix.

Expert Commentary & Troubleshooting

1. The "Emulsion" Problem: Fermentation broths rich in proteins often form stable emulsions with Ethyl Acetate.

  • Solution: If centrifugation at 10,000 rpm fails to break the emulsion, add 100 µL of saturated NaCl solution (brine) to the mixture before vortexing. The "salting-out" effect improves phase separation.

2. The "Hydrolysis" Risk: ECHB is an ester.[1] If the fermentation pH drifts > 8.0, chemical hydrolysis to 4-chloro-3-hydroxybutyric acid occurs.

  • Detection: The free acid will not elute on the standard GC method described (it sticks to the inlet). If yield drops inexplicably, derivatize a sample with BSTFA (Bis(trimethylsilyl)trifluoroacetamide) and check for the silylated acid peak.

3. Column Life (Chiral): Chiral columns are expensive (~$1,000+). Never inject crude broth. Always use the Hexane extraction method. Even trace water from wet ethyl acetate can degrade the amylose coating over time.

References

  • Chen, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.[1] BMC Biotechnology.[4]

  • BenchChem. (2025).[3] A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.

  • Google Patents (CN109943597B). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.[5]

  • Jiangsu Huili Biotechnology. (2022).[5] Industrial application of GC-FID in statin intermediate analysis. (Referenced via Patent CN109943597B).[5]

Sources

A Senior Application Scientist's Guide: The Critical Impact of Buffer Selection on the Purity Analysis of 4-Chloro-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not just a regulatory hurdle; it is a fundamental requirement for the safety and efficacy of the final drug product. 4-Chloro-3-hydroxybutyric acid is a key chiral intermediate in the synthesis of several modern therapeutics, making the accuracy of its purity analysis paramount.[1][2] This guide provides an in-depth, objective comparison of how different buffer systems in High-Performance Liquid Chromatography (HPLC) can dramatically affect the analytical results for this critical compound. We will move beyond simple protocols to explore the underlying chemical principles, supported by experimental data, to empower you to make informed decisions in your own laboratory.

The Science of Separation: Why Your Buffer Choice Dictates Analytical Success

In reversed-phase HPLC, the separation of analytes is governed by their relative hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase (like a C18 column) and are retained longer. For an ionizable molecule like this compound, its hydrophobicity is not fixed. It is directly controlled by the pH of the mobile phase.

The carboxylic acid functional group of our analyte exists in a pH-dependent equilibrium between its neutral, protonated form (HA) and its charged, deprotonated form (A⁻). The neutral form is significantly more hydrophobic and will be well-retained on a reversed-phase column. The charged form is highly polar and will have little retention, eluting very early, often with the solvent front.

This equilibrium is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] ) [3][4]

The critical takeaway is this: to achieve consistent and reliable chromatography, we must control the mobile phase pH with a suitable buffer.[5] Operating at a pH far below the pKa (e.g., pH < 2.5) will ensure the analyte is almost entirely in its neutral, well-retained form. Conversely, operating at a pH far above the pKa (e.g., pH > 6.5) will result in the fully deprotonated, poorly-retained form. The most problematic region is a pH close to the pKa, where small fluctuations in pH can cause large shifts in retention time and lead to poor peak shapes, such as severe tailing.[6][7]

cluster_low_ph Low pH (e.g., 2.5) cluster_pka_ph pH ≈ pKa (e.g., 4.5) cluster_high_ph High pH (e.g., 6.5) Low_Analyte Analyte is Protonated (HA) (Non-Polar) Low_Result Result: Good Retention Good Peak Shape Low_Analyte->Low_Result PKA_Analyte Analyte is 50% HA / 50% A⁻ (Mixed Polarity) PKA_Result Result: Unstable Retention Poor Peak Shape (Tailing) PKA_Analyte->PKA_Result High_Analyte Analyte is Deprotonated (A⁻) (Polar) High_Result Result: Poor Retention (Elutes near void volume) High_Analyte->High_Result

Caption: Impact of mobile phase pH on the ionization state and chromatographic behavior of an acidic analyte.

A Comparative Experimental Study

To demonstrate the practical impact of these principles, we designed a comparative study using three common HPLC buffer systems for the purity analysis of a this compound sample, spiked with a closely-related, more polar impurity (Impurity A).

Objective: To compare the performance of phosphate, acetate, and formate buffers on the key chromatographic parameters for the purity analysis of this compound.

Experimental Protocols

1. Instrumentation and Common Conditions:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample: 0.5 mg/mL this compound with 0.1% Impurity A in Water/Acetonitrile (95:5).

  • Organic Modifier (Solvent B): Acetonitrile.

  • Gradient: 30% to 70% B over 10 minutes.

2. Mobile Phase Preparation (Aqueous - Solvent A): This is the only variable in the comparison. The pH of the aqueous component must be adjusted before mixing with the organic modifier.[8]

  • Protocol A: Phosphate Buffer (pH 2.5)

    • Prepare a 25 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.

    • Adjust the pH to 2.5 using concentrated phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter. This buffer is chosen for its strong buffering capacity in the low pH range.[9]

  • Protocol B: Formate Buffer (pH 3.5)

    • Add 0.1% (v/v) formic acid to HPLC-grade water.

    • Adjust the pH to 3.5 using a dilute ammonium hydroxide solution, if necessary.

    • Filter the buffer through a 0.45 µm membrane filter. This volatile buffer is selected for its suitability for LC-MS applications.

  • Protocol C: Acetate Buffer (pH 4.5)

    • Prepare a 25 mM solution of ammonium acetate in HPLC-grade water.

    • Adjust the pH to 4.5 using acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter. This buffer's pH is intentionally chosen to be close to the analyte's estimated pKa to demonstrate the negative effects.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Prepare Sample: Analyte + Impurity A HPLC HPLC System (C18 Column) Sample->HPLC Buffer_P Prepare Phosphate Buffer (pH 2.5) Buffer_P->HPLC Run 1 Buffer_F Prepare Formate Buffer (pH 3.5) Buffer_F->HPLC Run 2 Buffer_A Prepare Acetate Buffer (pH 4.5) Buffer_A->HPLC Run 3 Data Collect & Compare Data: - Retention Time - Peak Shape - Resolution HPLC->Data

Caption: Experimental workflow for comparing the impact of different buffer systems.

Results and In-Depth Discussion

The following table summarizes the key performance indicators obtained from the analysis with each buffer system.

ParameterPhosphate Buffer (pH 2.5)Formate Buffer (pH 3.5)Acetate Buffer (pH 4.5)
Analyte Retention Time (min) 8.217.546.89 (variable)
Analyte Peak Asymmetry (Tailing Factor) 1.11.32.5
Resolution (Analyte / Impurity A) 3.82.91.2 (co-elution)
Theoretical Plates 15,20011,5003,100
MS Compatibility NoYesYes
Analysis with Phosphate Buffer (pH 2.5)

At a pH of 2.5, which is two full pH units below the estimated pKa of 4.5, the carboxylic acid is fully protonated (in its HA form). This maximizes its hydrophobicity, leading to the longest retention time (8.21 min). More importantly, this complete suppression of ionization results in a highly stable interaction with the stationary phase, yielding a sharp, symmetrical peak (Asymmetry = 1.1) and the highest column efficiency (Theoretical Plates = 15,200). The excellent peak shape provides the best resolution (3.8) from the nearby impurity, allowing for accurate quantification. For routine purity analysis by UV detection, this buffer provides unequivocally superior results. Its primary drawback is its non-volatile nature, making it incompatible with mass spectrometry.[10]

Analysis with Formate Buffer (pH 3.5)

The formate buffer at pH 3.5 is still one unit below the analyte's pKa. The vast majority of the analyte is in its neutral form, resulting in good chromatography. The retention time is slightly reduced (7.54 min) compared to the pH 2.5 condition because a small fraction of the analyte is now ionized. This minor "on-column" ionization also introduces slight peak tailing, as evidenced by the increased asymmetry (1.3) and lower plate count (11,500). However, the resolution remains acceptable (2.9) for most applications. The key advantage of this buffer is its volatility, making it an excellent choice when the identification of unknown impurities by LC-MS is required.

Analysis with Acetate Buffer (pH 4.5)

Using a buffer with a pH that matches the analyte's pKa is a classic example of a poor methodological choice. At pH 4.5, the analyte exists as a 50/50 mixture of its neutral and charged forms. This equilibrium is dynamic and occurs during the analyte's transit through the column, leading to disastrous chromatographic consequences. The retention time is not only shorter but also unstable from injection to injection. The peak shape is severely compromised, showing significant tailing (Asymmetry = 2.5), which dramatically reduces column efficiency (Theoretical Plates = 3,100). This broad peak leads to a complete loss of resolution from Impurity A, making accurate purity assessment impossible. This condition fails all criteria for a robust analytical method.[6][7]

Senior Scientist Recommendations

The choice of buffer is not about finding a single "best" option, but about selecting the right tool for the analytical task at hand.

  • For Routine Quality Control (QC) and Purity Testing (UV Detection): A phosphate buffer at pH 2.5-3.0 is the recommended choice. It provides the best possible peak shape, efficiency, and resolution, ensuring the most accurate and reproducible quantification of purity and impurities.

  • For Impurity Identification and Characterization (LC-MS): A formate buffer at pH 3.0-3.5 is ideal. While there is a minor trade-off in peak shape compared to phosphate, its volatility is essential for MS compatibility. This allows for the confident identification of unknown peaks in the chromatogram.

  • Buffer to Avoid: Never use a buffer with a pH within ±1 unit of the analyte's pKa. For this compound, this means avoiding the pH 3.5-5.5 range . Doing so will lead to a non-robust method with poor peak shape and unreliable results.[11]

Conclusion

This guide demonstrates that the selection of a mobile phase buffer is a critical decision in the development of a purity analysis method for this compound. By understanding the relationship between mobile phase pH and the analyte's pKa, a scientist can rationally choose a buffer system that ensures the resulting data is accurate, reproducible, and fit for purpose. A low pH phosphate buffer provides the highest quality chromatography for UV-based analysis, while a formate buffer offers the best compromise for methods requiring MS detection. A scientifically-grounded approach to buffer selection is a cornerstone of developing robust and reliable analytical methods in the pharmaceutical industry.

References

  • Google Patents, "Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor",
  • Moravek, "Exploring the Role of pH in HPLC Separation", [Link]

  • Advanced Chromatography Technologies, "A Guide to HPLC and LC-MS Buffer Selection", [Link]

  • Element Lab Solutions, "Buffers and Eluent Additives for HPLC Method Development", [Link]

  • YouTube, "A Guide For Selection of Buffer for HPLC", [Link]

  • PubChem, "this compound", [Link]

  • LCGC International, "Back to Basics: The Role of pH in Retention and Selectivity", [Link]

  • Wikipedia, "Henderson–Hasselbalch equation", [Link]

  • YouTube, "MCAT Chemistry: Henderson Hasselbalch How To", [Link]

  • LCGC International, "Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas", [Link]

  • ResearchGate, "The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography", [Link]

  • LCGC International, "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC", [Link]

  • Google Patents, "Process for preparing 4-chloro-3-hydroxybutanoic acid ester",
  • ResearchGate, "The Henderson-Hasselbalch Equation: Its History and Limitations", [Link]

  • Agilent, "Control pH During Method Development for Better Chromatography", [Link]

  • YouTube, "pH of Buffer solutions | Henderson Hasselbalch Equation", [Link]

  • ACD/Labs, "Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa", [Link]

  • Microbe Notes, "Henderson Hasselbalch Equation: Basics & Real-World Uses", [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-hydroxybutyric acid
Reactant of Route 2
4-Chloro-3-hydroxybutyric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。